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DS-7423

Cat. No.: B8731621
M. Wt: 520.5 g/mol
InChI Key: SOJJMSYMCLIQCZ-CYBMUJFWSA-N
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Description

DS-7423 is a useful research compound. Its molecular formula is C22H27F3N10O2 and its molecular weight is 520.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27F3N10O2 B8731621 DS-7423

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27F3N10O2

Molecular Weight

520.5 g/mol

IUPAC Name

1-[(2R)-4-[2-(2-aminopyrimidin-5-yl)-6-morpholin-4-yl-9-(2,2,2-trifluoroethyl)purin-8-yl]-2-methylpiperazin-1-yl]ethanone

InChI

InChI=1S/C22H27F3N10O2/c1-13-11-33(3-4-34(13)14(2)36)21-29-16-18(32-5-7-37-8-6-32)30-17(15-9-27-20(26)28-10-15)31-19(16)35(21)12-22(23,24)25/h9-10,13H,3-8,11-12H2,1-2H3,(H2,26,27,28)/t13-/m1/s1

InChI Key

SOJJMSYMCLIQCZ-CYBMUJFWSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N

Canonical SMILES

CC1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N

Origin of Product

United States

Foundational & Exploratory

The Dual PI3K/mTOR Inhibitor DS-7423: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DS-7423, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This compound has demonstrated significant anti-tumor activity in a range of preclinical models, targeting a critical signaling pathway frequently dysregulated in cancer. This document summarizes key quantitative data, details experimental protocols used in its evaluation, and provides visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects by concurrently inhibiting two key nodes in the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][5] this compound is a small molecule inhibitor that targets the kinase domains of both PI3K and mTOR, thereby blocking the downstream signaling that promotes tumor progression.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro potency and anti-proliferative activity of this compound across various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
PI3Kα15.6[7][8][9]
PI3Kβ1,143[7][8][9]
PI3Kγ249[7][8][9]
PI3Kδ262[7][8][9]
mTOR34.9[7][8][9]

Table 2: Anti-proliferative Activity of this compound in Ovarian Clear Cell Adenocarcinoma (OCCA) Cell Lines

Cell LinePIK3CA Mutation StatusIC50 (nM)
RMG-IH1047R< 75[6]
OVISE-< 75[6]
OVMANA-< 75[6]
TOV-21GE545K< 75[6]
ES-2-< 75[6]
JHOC-5-< 75[6]
JHOC-7-< 75[6]
JHOC-9-< 75[6]
KOC-7cE545K< 75[6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and evaluation of this compound, the following diagrams have been generated using the Graphviz DOT language.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream DS7423 This compound DS7423->PI3K DS7423->mTORC2 DS7423->mTORC1

This compound inhibits the PI3K/mTOR signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation KinaseAssay Kinase Assays (IC50 Determination) CellLines Cancer Cell Lines (e.g., OCCA, Prostate) CellViability Cell Viability Assays (MTT, SRB) CellLines->CellViability Apoptosis Apoptosis Assays (Flow Cytometry) CellViability->Apoptosis WesternBlot Western Blotting (p-AKT, p-S6) Apoptosis->WesternBlot Xenograft Tumor Xenograft Models (e.g., Nude Mice) WesternBlot->Xenograft Treatment This compound Administration (Oral Gavage) Xenograft->Treatment TumorGrowth Tumor Growth Inhibition (Volume Measurement) Treatment->TumorGrowth IHC Immunohistochemistry (Biomarker Analysis) TumorGrowth->IHC

References

DS-7423: A Comprehensive Technical Guide on the Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-7423 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By targeting two key nodes in the PI3K/Akt/mTOR signaling pathway, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines and preclinical tumor models. This technical guide provides a detailed overview of the molecular structure, physicochemical properties, mechanism of action, and preclinical pharmacology of this compound, supported by experimental data and protocols.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name (R)-1-(4-(2-(2-aminopyrimidin-5-yl)-6-morpholino-9-(2,2,2-trifluoroethyl)-9H-purin-8-yl)-2-methylpiperazin-1-yl)ethan-1-one, is a complex heterocyclic molecule. Its structure is characterized by a purine core substituted with a morpholine ring, an aminopyrimidine moiety, and a trifluoroethyl group, linked to an acetylated methylpiperazine.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (R)-1-(4-(2-(2-aminopyrimidin-5-yl)-6-morpholino-9-(2,2,2-trifluoroethyl)-9H-purin-8-yl)-2-methylpiperazin-1-yl)ethan-1-one[1]
CAS Number 1222104-37-1[1]
Chemical Formula C22H27F3N10O2[1]
Molecular Weight 520.52 g/mol [1]
Appearance Not explicitly stated in provided results.
Melting Point Not explicitly stated in provided results.
Solubility Soluble in DMSO (≥ 2.5 mg/mL). A preparation in a vehicle of DMSO, PEG300, Tween-80, and saline yields a clear solution of ≥ 2.5 mg/mL.[2][3]

Mechanism of Action: Dual Inhibition of PI3K and mTOR

This compound exerts its anti-tumor effects by simultaneously inhibiting the catalytic activity of both PI3K and mTOR, two critical kinases in a signaling pathway that is frequently dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase Akt (also known as protein kinase B).

Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to:

  • Cell Survival: Inhibition of pro-apoptotic proteins like Bad and caspase-9.

  • Cell Cycle Progression: Phosphorylation and inhibition of cell cycle inhibitors like p21 and p27.

  • Protein Synthesis and Growth: Activation of the mTOR complex 1 (mTORC1).

mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.

  • mTORC1 is a key regulator of protein synthesis through the phosphorylation of its downstream effectors, S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • mTORC2 is involved in the full activation of Akt by phosphorylating it at serine 473.

Dysregulation of this pathway, often through mutations in genes like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a common event in many cancers, leading to uncontrolled cell growth and survival.

Inhibition by this compound

This compound is a potent inhibitor of the p110α isoform of PI3K and also demonstrates strong inhibitory activity against mTOR. By targeting both PI3K and mTOR, this compound provides a more comprehensive blockade of the pathway compared to agents that target only one of these kinases. This dual inhibition can prevent the feedback activation of Akt that is sometimes observed with mTORC1-specific inhibitors.

PI3K_mTOR_Pathway RTK RTK/GPCR PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation DS7423_PI3K This compound DS7423_PI3K->PI3K DS7423_mTOR This compound DS7423_mTOR->mTORC2 DS7423_mTOR->mTORC1 l_activates Activates l_inhibits Inhibits l_ds7423 This compound Inhibition l_activates_arrow l_inhibits_arrow l_ds7423_arrow

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

Preclinical Pharmacology

In Vitro Inhibitory Activity

This compound has been shown to be a potent inhibitor of PI3Kα and mTOR. Its inhibitory activity against other Class I PI3K isoforms has also been characterized.

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Reference
PI3Kα 15.6[3][4][5]
PI3Kβ 1,143[3][4][5]
PI3Kγ 249[3][4][5]
PI3Kδ 262[3][4][5]
mTOR 34.9[3][4][5]
In Vitro Anti-proliferative Activity

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. In a study on ovarian clear cell adenocarcinoma (OCCA) cell lines, this compound demonstrated potent growth inhibition with IC50 values less than 75 nM in all tested cell lines, irrespective of their PIK3CA mutation status.[4]

Table 3: Anti-proliferative Activity of this compound in Ovarian Cancer Cell Lines

Cell LineIC50 (nM)PIK3CA MutationReference
ES-2 20.9 ± 1.5Wild-type[4]
TOV-21G 33.3 ± 3.4Wild-type[4]
OVISE 21.0 ± 1.2H1047R[4]
OVMANA 30.6 ± 2.6E545K[4]
JHOC-5 29.5 ± 2.4Wild-type[4]
JHOC-7 41.3 ± 4.4Wild-type[4]
JHOC-9 63.8 ± 6.0Wild-type[4]
KK 38.2 ± 3.8H1047R[4]
RMG-1 22.1 ± 1.8E545K[4]
In Vivo Anti-tumor Activity

In mouse xenograft models of OCCA, orally administered this compound suppressed tumor growth in a dose-dependent manner.[4] These studies highlight the potential of this compound as a therapeutic agent for cancers with a dysregulated PI3K/Akt/mTOR pathway.

Experimental Protocols

PI3K and mTOR Kinase Assays

A common method for determining the in vitro inhibitory activity of compounds like this compound is a kinase assay that measures the phosphorylation of a substrate.

Kinase_Assay_Workflow Start Start: Prepare Reagents Incubate Incubate Kinase with This compound (or vehicle) Start->Incubate Add_Substrate Add Substrate (e.g., PIP2) and ATP Incubate->Add_Substrate Kinase_Reaction Kinase Reaction Add_Substrate->Kinase_Reaction Stop_Reaction Stop Reaction Kinase_Reaction->Stop_Reaction Detection Detect Phosphorylated Substrate Stop_Reaction->Detection Data_Analysis Data Analysis: Calculate IC50 Detection->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol for a Representative PI3Kα Kinase Assay (Competitive ELISA): [6]

  • Plate Preparation: A glutathione-coated 96-well plate is used.

  • Reagent Preparation:

    • Recombinant PI3Kα enzyme.

    • PIP2 substrate.

    • ATP.

    • This compound at various concentrations.

    • A GST-tagged GRP1-PH domain protein (binds to PIP3).

    • Biotinylated-PIP3 tracer.

    • Streptavidin-HRP conjugate.

    • TMB substrate and stop solution.

  • Kinase Reaction:

    • The PI3Kα enzyme is pre-incubated with this compound or vehicle control in the wells for a defined period.

    • The kinase reaction is initiated by adding a mixture of PIP2 and ATP.

    • The reaction is allowed to proceed for a specific time at room temperature.

  • Detection:

    • The reaction is stopped, and the mixture is transferred to the glutathione-coated plate. The GST-GRP1-PH domain protein binds to the plate.

    • The plate is incubated to allow the GRP1-PH domain to capture the PIP3 produced in the kinase reaction.

    • Biotinylated-PIP3 tracer is added to compete with the enzymatically generated PIP3 for binding to the GRP1-PH domain.

    • After washing, streptavidin-HRP is added, which binds to the captured biotinylated-PIP3.

    • A TMB substrate is added, and the color development is stopped with an acid solution.

  • Data Analysis:

    • The absorbance is read at 450 nm. The signal is inversely proportional to the PI3Kα activity.

    • IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.

A similar principle is applied for the mTOR kinase assay, typically using a recombinant mTOR kinase and a specific protein substrate.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values are determined from the dose-response curves.

Western Blotting for Pathway Modulation

Western blotting is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Western_Blot_Workflow Start Start: Cell Lysis Quantification Protein Quantification (e.g., BCA Assay) Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

Caption: A typical workflow for Western blot analysis.

Detailed Protocol:

  • Cell Treatment and Lysis: Cancer cells are treated with this compound for a specified time. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a method such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K). This is typically done overnight at 4°C.

  • Washing: The membrane is washed several times to remove unbound primary antibody.

  • Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate for HRP is added to the membrane, and the resulting light signal is captured using an imaging system.

  • Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein phosphorylation.

Conclusion

This compound is a promising dual PI3K/mTOR inhibitor with potent anti-tumor activity demonstrated in preclinical models. Its ability to comprehensively block the PI3K/Akt/mTOR signaling pathway provides a strong rationale for its continued investigation as a potential cancer therapeutic. This technical guide summarizes the key molecular and pharmacological characteristics of this compound, offering a valuable resource for researchers in the field of oncology and drug development. Further studies are warranted to fully elucidate its clinical potential.

References

Preclinical Profile of DS-7423: A Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Drug Development Professionals

DS-7423 is a potent, orally bioavailable small-molecule inhibitor targeting both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] This dual inhibitory action allows for a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical mediator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers.[2][3] Preclinical investigations have demonstrated the anti-tumor efficacy of this compound in a variety of cancer models, suggesting its potential as a promising therapeutic agent. This document provides a detailed summary of the key preclinical findings for this compound.

Quantitative Efficacy Data

The anti-tumor activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Cell Line/Assay ConditionReference
PI3Kα15.6Biochemical Assay[4][5][6]
PI3Kβ1,143Biochemical Assay[4][5][6]
PI3Kγ249Biochemical Assay[4][5][6]
PI3Kδ262Biochemical Assay[4][5][6]
mTOR34.9Biochemical Assay[4][5][6]
Ovarian Clear Cell Adenocarcinoma (OCCA) Cell Lines< 75Cell Proliferation (MTT Assay)[1][6]

Table 2: In Vivo Anti-Tumor Activity of this compound in Xenograft Models

Cancer TypeXenograft ModelTreatmentOutcomeReference
Ovarian Clear Cell AdenocarcinomaTOV-21G and RMG-I cellsOral daily administrationDose-dependent suppression of tumor growth[1]
Prostate Cancer (PTEN-wild type)CWR22 cells3 mg/kg, oral, 1 dose/dayEnhanced anti-tumor effect when combined with lapatinib or riluzole[7]

Key Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the PI3K/mTOR signaling cascade. This pathway, when activated by growth factors, promotes cell survival and proliferation. This compound's dual inhibition of PI3K and mTOR leads to the downstream suppression of key signaling molecules such as AKT and S6 kinase, ultimately resulting in decreased cell proliferation and the induction of apoptosis.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation | DS7423 This compound DS7423->PI3K DS7423->mTORC1 DS7423->mTORC2

Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of this compound.

In ovarian clear cell adenocarcinoma models with wild-type TP53, this compound has been shown to induce apoptosis through a TP53-dependent mechanism.[1][5] The inhibition of the PI3K/AKT pathway leads to decreased phosphorylation of MDM2, a negative regulator of TP53. This results in the stabilization and activation of TP53, leading to the expression of pro-apoptotic genes like p53AIP1 and PUMA.[4][5][6]

DS7423_TP53_Apoptosis DS7423 This compound PI3K_AKT PI3K/AKT Pathway DS7423->PI3K_AKT MDM2 p-MDM2 PI3K_AKT->MDM2 TP53 TP53 MDM2->TP53 pTP53 p-TP53 (Ser46) TP53->pTP53 Apoptosis_Genes p53AIP1, PUMA pTP53->Apoptosis_Genes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Figure 2: Proposed mechanism of this compound-induced TP53-dependent apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with various concentrations of this compound and incubated for a defined period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals were solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well was measured using a microplate reader at a specific wavelength.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Immunoblotting

Immunoblotting was employed to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway.

  • Cell Lysis: Cells treated with this compound were lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates was determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins were transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane was blocked with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the target proteins (e.g., phospho-AKT, phospho-S6).

  • Secondary Antibody Incubation: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Mouse xenograft models were used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Human cancer cells were subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Drug Administration: Mice were treated with this compound or a vehicle control, typically via oral gavage, at a specified dose and schedule.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Body Weight Monitoring: The body weight of the mice was monitored as an indicator of toxicity.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and the tumors were excised for further analysis.

Xenograft_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth (to palpable size) Implantation->Tumor_Growth Treatment This compound or Vehicle Administration Tumor_Growth->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Analysis Monitoring->Endpoint

Figure 3: General workflow for in vivo xenograft studies with this compound.

Conclusion

The preclinical data for this compound strongly support its development as a targeted anti-cancer agent. Its dual inhibition of PI3K and mTOR provides a robust mechanism for suppressing tumor growth, and its efficacy has been demonstrated in both in vitro and in vivo models of various cancers. The induction of TP53-dependent apoptosis in susceptible tumors further highlights its therapeutic potential. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in cancer patients.

References

DS-7423: An In-Depth Technical Overview of its Safety and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

DS-7423 is an orally bioavailable, dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key protein kinases in a signaling pathway crucial for cell growth, proliferation, and survival.[1][2] Developed with the potential for antineoplastic activity, this compound has been investigated in clinical trials for the treatment of advanced solid tumors. This technical guide provides a comprehensive overview of the available safety and toxicological data on this compound, including its mechanism of action, and details of its clinical evaluation.

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

This compound exerts its therapeutic effect by simultaneously targeting PI3K and mTOR, which are often dysregulated in cancer. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that, when activated, promotes cell growth and survival.[3] By inhibiting both PI3K and mTOR, this compound can lead to the apoptosis (programmed cell death) of tumor cells and the inhibition of tumor growth.[2]

The signaling cascade begins with the activation of PI3K, which then phosphorylates and activates AKT. AKT, in turn, can activate mTOR. This compound's dual-inhibitory action provides a more comprehensive blockade of this pathway than agents that target either PI3K or mTOR alone.[2] Preclinical studies have shown that this compound suppresses the phosphorylation of key downstream effectors of this pathway, including AKT at the Thr308 and Ser473 phosphorylation sites, and the ribosomal protein S6 at the Ser235/236 and Ser240/244 sites.[1]

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of inhibition by this compound.

PI3K_mTOR_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Transcription Gene Transcription (Cell Growth, Proliferation, Survival) S6K1->Transcription EIF4EBP1->Transcription DS7423_PI3K This compound DS7423_PI3K->PI3K Inhibition DS7423_mTOR This compound DS7423_mTOR->mTORC1 Inhibition

Caption: The PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Clinical Safety and Tolerability

The primary source of clinical safety data for this compound comes from a Phase 1, open-label, dose-escalation study (NCT01364844) conducted in subjects with advanced solid malignant tumors.[4] The main objectives of this study were to assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD).[4]

While a comprehensive, publicly available table of all adverse events with their frequencies and grades is not available, the study hypothesis was that this compound would be safe and tolerable.[4]

Key aspects of the clinical trial design:

  • Study Design: The trial consisted of two parts: a dose-escalation phase to determine the MTD, followed by a dose-expansion phase to further evaluate safety and efficacy in patients with advanced colorectal or endometrial cancer.[4]

  • Inclusion/Exclusion Criteria: The study enrolled patients with advanced solid tumors for whom standard therapy had failed. Key exclusion criteria included unresolved toxicities from prior therapies and certain pre-existing medical conditions.[4]

Below is a workflow diagram outlining the design of the Phase 1 clinical trial.

clinical_trial_workflow Start Patient Recruitment (Advanced Solid Tumors) Screening Screening (Inclusion/Exclusion Criteria) Start->Screening Part1 Part 1: Dose Escalation (Determine MTD) Screening->Part1 Part2 Part 2: Dose Expansion (Confirm Safety & Efficacy) Part1->Part2 MTD Determined FollowUp Follow-up (Monitoring for Long-Term Effects) Part2->FollowUp End End of Study FollowUp->End

Caption: Workflow of the this compound Phase 1 clinical trial (NCT01364844).

Preclinical Toxicology

Detailed preclinical toxicology data from studies in animals, such as single-dose (LD50) and repeat-dose toxicity assessments, are not extensively available in the public domain. This type of information is typically generated during the early stages of drug development to support the initiation of clinical trials and is often proprietary.

General principles of preclinical toxicology studies for investigational new drugs include:

  • Repeat-Dose Toxicity Studies: These studies are conducted in at least two animal species (one rodent and one non-rodent) to characterize the toxicological profile of the drug after repeated administration. The duration of these studies is guided by the intended duration of the clinical trials.

  • Safety Pharmacology Studies: These studies investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.

The following diagram illustrates a general workflow for preclinical toxicology assessment.

preclinical_toxicology_workflow Start Compound Synthesis InVitro In Vitro Assays (e.g., Cytotoxicity, Genotoxicity) Start->InVitro DoseRangeFinding Dose-Range Finding Studies (in animals) InVitro->DoseRangeFinding SingleDose Single-Dose Toxicity (e.g., LD50) DoseRangeFinding->SingleDose RepeatDose Repeat-Dose Toxicity (Rodent & Non-Rodent) DoseRangeFinding->RepeatDose SafetyPharm Safety Pharmacology RepeatDose->SafetyPharm Report Toxicology Report for Regulatory Submission SafetyPharm->Report

Caption: General workflow for preclinical toxicology assessment of a new drug candidate.

Experimental Protocols

Detailed experimental protocols for the clinical and preclinical studies of this compound are not publicly available. However, based on standard practices in drug development, the methodologies would likely adhere to international guidelines such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

General Methodology for Western Blot Analysis of PI3K/mTOR Pathway Inhibition (as described in a related study):

  • Cell Culture and Treatment: Cancer cell lines are cultured and then treated with varying concentrations of this compound for a specified period.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total AKT, phosphorylated AKT, total S6, phosphorylated S6) and a loading control (e.g., GAPDH or beta-actin).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for visualization of the protein bands.

  • Analysis: The intensity of the protein bands is quantified to determine the effect of this compound on the phosphorylation status of the target proteins.[3][5]

Conclusion

This compound is a promising dual PI3K/mTOR inhibitor with a clear mechanism of action. The available clinical data from the Phase 1 trial suggests a manageable safety profile in patients with advanced solid tumors. However, a comprehensive assessment of its toxicological profile is limited by the lack of publicly available detailed preclinical data and a complete breakdown of adverse events from the clinical trial. Further publication of these data would be invaluable to the scientific community for a more complete understanding of the safety and toxicology of this compound.

References

The Dual PI3K/mTOR Pathway in Oncology: A Technical Overview of its Role and Therapeutic Targeting by DS-7423

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling cascade is a critical intracellular pathway that governs a spectrum of cellular processes, including proliferation, growth, survival, and metabolism. Its frequent dysregulation in a vast array of human cancers has positioned it as a key target for the development of novel anticancer therapeutics. This technical guide provides an in-depth exploration of the PI3K/mTOR pathway's role in tumorigenesis and presents a comprehensive analysis of DS-7423, a dual inhibitor of PI3K and mTOR.

The PI3K/mTOR Signaling Network: A Central Regulator of Cell Fate

The PI3K/mTOR pathway is a complex and tightly regulated network that integrates extracellular and intracellular signals to control cellular homeostasis. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K.

Key Components and Signaling Cascade:

  • PI3K (Phosphatidylinositol 3-kinase): A family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. Class I PI3Ks are the most implicated in cancer and are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Activation of PI3K leads to the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.

  • PIP3: This second messenger recruits proteins containing a pleckstrin homology (PH) domain to the plasma membrane, most notably the serine/threonine kinase AKT.

  • AKT (Protein Kinase B): A central node in the pathway, AKT is activated through phosphorylation by PDK1 and mTORC2. Once activated, AKT phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation.

  • mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that exists in two distinct multiprotein complexes, mTORC1 and mTORC2.

    • mTORC1: Activated downstream of AKT, mTORC1 is a master regulator of protein synthesis, cell growth, and metabolism. It phosphorylates key effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

    • mTORC2: This complex is involved in the full activation of AKT by phosphorylating it at a key serine residue (Ser473). It also plays a role in regulating the actin cytoskeleton.

  • PTEN (Phosphatase and Tensin Homolog): A critical tumor suppressor that negatively regulates the pathway by dephosphorylating PIP3 back to PIP2, thereby terminating PI3K signaling.

Dysregulation of this pathway, through mechanisms such as activating mutations in PIK3CA (encoding the p110α catalytic subunit), loss or inactivation of the PTEN tumor suppressor gene, or activating mutations in AKT, leads to constitutive signaling that drives cancer cell proliferation, survival, and resistance to therapy.[1][2][3][4][5]

This compound: A Dual Inhibitor of PI3K and mTOR

This compound is an orally bioavailable small molecule that potently and selectively inhibits both PI3K and mTOR kinases.[6][7][8][9] This dual-targeting mechanism is designed to provide a more comprehensive blockade of the pathway, potentially overcoming feedback loops and resistance mechanisms that can arise with single-target inhibitors.

Mechanism of Action

This compound competitively inhibits the ATP-binding sites of both PI3K and mTOR, thereby preventing the phosphorylation of their respective substrates. By inhibiting PI3K, this compound blocks the production of PIP3, leading to reduced activation of AKT. Concurrently, its inhibition of mTORC1 and mTORC2 directly suppresses downstream signaling, including protein synthesis and the full activation of AKT. This dual action results in the induction of apoptosis and inhibition of tumor cell growth.[6][7][8][9]

Preclinical Efficacy of this compound

The preclinical activity of this compound has been evaluated in a range of in vitro and in vivo cancer models, demonstrating potent anti-tumor effects.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Reference
PI3Kα15.6[7]
PI3Kβ1,143[7]
PI3Kγ249[7]
PI3Kδ262[7]
mTOR34.9[7]

Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models

Cancer TypeXenograft ModelDosing ScheduleTumor Growth Inhibition (%)Reference
Ovarian Clear Cell AdenocarcinomaES-225 mg/kg, p.o., daily78[10]
Ovarian Clear Cell AdenocarcinomaRMG-I25 mg/kg, p.o., daily85[10]
GlioblastomaU87 (orthotopic)12.5 mg/kg, p.o., dailySignificant survival benefit[3]
GlioblastomaGSC11 (orthotopic)25 mg/kg, p.o., 5 days/weekSignificant survival benefit[3]
Clinical Development of this compound

A Phase 1 clinical trial (NCT01364844) was conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of this compound in patients with advanced solid malignant tumors.[1][2] The study consisted of a dose-escalation phase followed by a dose-expansion phase in patients with advanced colorectal or endometrial cancer.

Table 3: Summary of Phase 1 Clinical Trial Results for this compound (NCT01364844)

ParameterResultReference
Maximum Tolerated Dose (MTD) 40 mg once daily[1]
Dose-Limiting Toxicities (DLTs) Stomatitis, rash, diarrhea, hyperglycemia[1]
Objective Response Rate (ORR) Not explicitly reported in a tabular format in the available public data. One patient with endometrial cancer had a confirmed partial response.[1]
Disease Control Rate (DCR) 52% (22 of 42 patients)[1]

Experimental Protocols

Immunoblotting for PI3K/mTOR Pathway Analysis

This protocol details the detection of key phosphorylated and total proteins within the PI3K/mTOR pathway to assess pathway activation and inhibition by compounds like this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K (Thr389), anti-S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply chemiluminescent substrate and visualize protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the PI3K/mTOR Pathway and Therapeutic Intervention

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Therapeutic Intervention Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT recruits & activates PTEN PTEN PTEN->PIP3 dephosphorylates TSC1_2 TSC1/2 AKT->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->AKT phosphorylates Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates 4E_BP1 4E-BP1 mTORC1->4E_BP1 phosphorylates Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation 4E_BP1->Proliferation DS7423 This compound DS7423->PI3K DS7423->mTORC2 DS7423->mTORC1 Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Cell_Lines Select Cancer Cell Lines IC50 Determine IC50 (MTT Assay) Cell_Lines->IC50 Pathway_Inhibition Confirm Pathway Inhibition (Immunoblotting) Cell_Lines->Pathway_Inhibition Apoptosis_Assay Assess Apoptosis (Flow Cytometry) Cell_Lines->Apoptosis_Assay Xenograft Establish Xenograft Models IC50->Xenograft Pathway_Inhibition->Xenograft TGI Tumor Growth Inhibition Studies Xenograft->TGI PD_Analysis Pharmacodynamic Analysis (Tumor Biopsies) TGI->PD_Analysis Phase1 Phase 1 Clinical Trial (NCT01364844) TGI->Phase1 MTD_DLT Determine MTD and DLTs Phase1->MTD_DLT Efficacy Preliminary Efficacy (ORR, DCR) MTD_DLT->Efficacy Logical_Relationship cluster_inhibition Pathway Inhibition cluster_cellular_effects Cellular Effects cluster_outcome Therapeutic Outcome DS7423 This compound PI3K_Inhibition PI3K Inhibition DS7423->PI3K_Inhibition mTOR_Inhibition mTOR Inhibition DS7423->mTOR_Inhibition Reduced_AKT Reduced AKT Activation PI3K_Inhibition->Reduced_AKT mTOR_Inhibition->Reduced_AKT Blocked_Protein_Synth Blocked Protein Synthesis mTOR_Inhibition->Blocked_Protein_Synth Cell_Cycle_Arrest Cell Cycle Arrest Reduced_AKT->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Reduced_AKT->Apoptosis Blocked_Protein_Synth->Cell_Cycle_Arrest Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

References

The Journey of DS-7423: A Dual PI3K/mTOR Inhibitor from Discovery to Clinical Investigation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DS-7423 is a potent and orally bioavailable small molecule that dually inhibits phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key nodes in a critical signaling pathway frequently dysregulated in cancer. Developed by Daiichi Sankyo, this compound has progressed from discovery through preclinical evaluation and into early-stage clinical trials for the treatment of advanced solid tumors. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and available clinical data. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the evolution of targeted cancer therapies.

Introduction: Targeting the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR is a compelling strategy hypothesized to provide a more comprehensive and durable blockade of this pathway compared to targeting either kinase individually, potentially overcoming feedback loops and resistance mechanisms. This compound emerged from this rationale as a promising clinical candidate.

Discovery and Lead Optimization

While a detailed public timeline of the initial discovery program for this compound is not extensively documented, the development of potent and selective dual PI3K/mTOR inhibitors typically involves extensive medicinal chemistry efforts. The IUPAC name for this compound is (R)-1-(4-(2-(2-aminopyrimidin-5-yl)-6-morpholino-9-(2,2,2-trifluoroethyl)-9H-purin-8-yl)-2-methylpiperazin-1-yl)ethan-1-one. This complex chemical structure is the result of a likely iterative process of designing, synthesizing, and testing numerous analogs to optimize potency, selectivity, and pharmacokinetic properties.

The core structure suggests a purine scaffold, a common motif in kinase inhibitors, designed to fit into the ATP-binding pocket of PI3K and mTOR. The various substitutions on this scaffold would have been systematically modified to enhance interactions with the target enzymes and to fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanism of Action and In Vitro Potency

This compound functions as an ATP-competitive inhibitor of both PI3K and mTOR kinases. Its inhibitory activity has been characterized against various isoforms of PI3K, demonstrating a preference for the alpha isoform.

TargetIC50 (nM)
PI3Kα15.6
PI3Kβ1,143
PI3Kγ249
PI3Kδ262
mTOR34.9
Table 1: In vitro inhibitory activity of this compound against PI3K isoforms and mTOR.[1][2]

This potent inhibition of PI3Kα and mTOR disrupts the downstream signaling cascade, leading to the dephosphorylation of key effector proteins such as AKT and S6 ribosomal protein. This ultimately results in the inhibition of cell cycle progression, induction of apoptosis, and suppression of tumor growth.

Signaling Pathway

PI3K_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits (when active) DS7423 This compound DS7423->PI3K DS7423->mTORC1 DS7423->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Preclinical Development

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with activating mutations in the PI3K pathway. For instance, in a panel of ovarian clear cell adenocarcinoma (OCCA) cell lines, this compound showed significant activity.

In Vivo Efficacy

Preclinical studies in animal models have further substantiated the anti-tumor potential of this compound. In xenograft models of various cancers, oral administration of this compound has been shown to inhibit tumor growth in a dose-dependent manner. For example, in prostate cancer models, this compound treatment resulted in decreased tumor growth.[3] Furthermore, studies in OCCA xenografts demonstrated significant tumor growth suppression.

Experimental Protocol: In Vivo Tumor Xenograft Study (General Overview)

A representative in vivo efficacy study would typically involve the following steps:

  • Cell Culture: Human cancer cells (e.g., prostate or ovarian cancer cell lines) are cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. This compound is administered orally at various dose levels, typically once daily. The control group receives a vehicle solution.

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement.

Preclinical Safety and Toxicology

While specific preclinical toxicology data for this compound is not publicly available in detail, the development of PI3K/mTOR inhibitors as a class has been associated with a range of on-target toxicities. These can include hyperglycemia, rash, stomatitis, and fatigue. Comprehensive toxicology studies in at least two animal species (one rodent and one non-rodent) would have been conducted to establish a safe starting dose for human clinical trials.

Clinical Development

This compound entered clinical development for the treatment of advanced solid malignant tumors.

Phase I Clinical Trial (NCT01364844)

A Phase I, open-label, dose-escalation study was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose.

While the full results of this study have not been published in a peer-reviewed journal, a poster presentation at the 2017 ASCO Annual Meeting provided an overview of the findings. The study established a safety profile for this compound and identified a recommended dose for further investigation.

Experimental Workflow: From Preclinical to Phase I

development_workflow Discovery Target Identification & Lead Discovery Optimization Lead Optimization (SAR, ADME) Discovery->Optimization Preclinical Preclinical Studies (In Vitro & In Vivo Efficacy, Safety Toxicology) Optimization->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trial (NCT01364844) (Safety, Tolerability, PK, MTD) IND->Phase1 Future Further Clinical Development (Phase II/III) Phase1->Future

Caption: A simplified workflow of the discovery and early development of this compound.

Conclusion and Future Directions

This compound represents a rationally designed dual inhibitor of the PI3K/mTOR pathway that has demonstrated promising preclinical activity and has been evaluated in early clinical trials. The journey of this compound from a chemical concept to a clinical candidate underscores the complex and multi-faceted nature of modern drug discovery and development. Further clinical investigation will be necessary to fully elucidate its therapeutic potential in various cancer types, potentially in combination with other targeted agents or immunotherapies. The data gathered from the development of this compound will continue to inform the broader field of PI3K/mTOR pathway inhibition and the ongoing quest for more effective and personalized cancer treatments.

References

The Therapeutic Potential of DS-7423 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-7423 is a potent, orally bioavailable small-molecule inhibitor targeting both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in human cancers.[1][2] This dual inhibitory action offers a potentially more comprehensive blockade of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, survival, and metabolism. Preclinical and early clinical data suggest that this compound holds significant therapeutic promise across a range of solid tumors, particularly those with activating mutations in the PI3K pathway. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and clinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction

The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancer, making it a prime target for therapeutic intervention. Activation of this pathway, often through mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and resistance to apoptosis.[3] this compound was developed to simultaneously inhibit PI3K and mTOR, thereby blocking the pathway at two critical nodes and potentially overcoming resistance mechanisms associated with single-agent inhibitors.[1][2]

Mechanism of Action

This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of PI3K and mTOR kinases. This dual inhibition leads to a downstream cascade of events, including the suppression of AKT phosphorylation and the dephosphorylation of mTOR substrates like S6 ribosomal protein and 4E-BP1. The ultimate outcome is the induction of tumor cell apoptosis and the inhibition of cell proliferation.[1]

Signaling Pathway

The following diagram illustrates the central role of this compound in inhibiting the PI3K/AKT/mTOR signaling pathway.

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 inhibits Survival Survival AKT->Survival Rheb Rheb TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Proliferation S6K->Proliferation Cell Growth Cell Growth _4EBP1->Cell Growth mTORC2 mTORC2 mTORC2->AKT activates DS7423 This compound DS7423->PI3K DS7423->mTORC1 DS7423->mTORC2 MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

Dual PI3K/mTOR Inhibitor DS-7423: A Technical Overview of Kinase Isoform Selectivity and Cellular Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, DS-7423. The document focuses on its inhibitory potency against various PI3K isoforms and mTOR, presenting key quantitative data, detailed experimental methodologies for assessing its activity, and a visual representation of its place within the PI3K/mTOR signaling cascade.

Core Data: In Vitro Inhibitory Activity of this compound

The half-maximal inhibitory concentration (IC50) values of this compound against the catalytic subunits of Class I PI3K isoforms and the mTOR kinase have been determined through rigorous biochemical assays. This compound demonstrates potent inhibition of PI3Kα and mTOR.[1][2] The compound also shows activity against other Class I PI3K isoforms, albeit at higher concentrations.[1][2]

A summary of the IC50 values is presented in the table below for clear comparison.

Target KinaseIC50 (nM)
PI3Kα (p110α)15.6
PI3Kβ (p110β)1,143
PI3Kγ (p110γ)249
PI3Kδ (p110δ)262
mTOR34.9

Table 1: IC50 values of this compound for PI3K isoforms and mTOR.[1][2]

The PI3K/AKT/mTOR Signaling Pathway

This compound targets two critical nodes, PI3K and mTOR, in a central signaling pathway that governs cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common event in various cancers, making it a key target for therapeutic intervention. The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and highlights the points of inhibition by this compound.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN->PIP3 PDK1->AKT activates TSC1_2 TSC1/2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth DS7423_PI3K This compound DS7423_PI3K->PI3K DS7423_mTOR This compound DS7423_mTOR->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition points.

Experimental Protocols

The determination of the inhibitory activity of this compound involves a series of biochemical and cell-based assays. The following are detailed methodologies representative of the key experiments cited for the characterization of this inhibitor.

Biochemical Kinase Inhibition Assay (for IC50 Determination)

This protocol outlines a method for determining the IC50 values of this compound against purified PI3K isoforms and mTOR in a cell-free system.

  • Reagents and Materials:

    • Purified, recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase.

    • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4).

    • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2) for PI3K assays; inactive p70S6K protein for mTOR assays.

    • [γ-³²P]ATP (for radiometric detection) or cold ATP and a suitable detection system (e.g., ADP-Glo™ Kinase Assay).

    • This compound stock solution (in DMSO).

    • 96-well or 384-well assay plates.

    • Scintillation counter or luminescence plate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.

    • Add the diluted this compound or DMSO (vehicle control) to the assay wells.

    • Add the purified kinase enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP (spiked with [γ-³²P]ATP for radiometric assays).

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

    • Terminate the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

    • Quantify the kinase activity:

      • Radiometric Assay: Separate the phosphorylated substrate from the unincorporated [γ-³²P]ATP and measure the radioactivity using a scintillation counter.

      • Luminescence Assay (ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence plate reader.

    • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (WST-8 or MTT Assay)

This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., ovarian clear cell adenocarcinoma cell lines).

    • Complete cell culture medium.

    • This compound stock solution (in DMSO).

    • 96-well cell culture plates.

    • WST-8 or MTT reagent.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Add the WST-8 or MTT reagent to each well and incubate for 1-4 hours. The viable cells will convert the reagent into a colored formazan product.

    • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for cell proliferation.

Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

This protocol is used to confirm the inhibitory effect of this compound on the PI3K/mTOR signaling pathway within cells by examining the phosphorylation status of key downstream proteins.

  • Reagents and Materials:

    • Cancer cell lines.

    • This compound.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against phosphorylated and total forms of AKT, S6K, and 4E-BP1.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system for chemiluminescence detection.

  • Procedure:

    • Culture the cells and treat them with various concentrations of this compound for a specified time.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target proteins.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for the characterization of a kinase inhibitor like this compound, from initial biochemical screening to cellular validation.

Experimental_Workflow Start Start: Compound Synthesis (this compound) BiochemAssay Biochemical Kinase Assay (PI3K isoforms, mTOR) Start->BiochemAssay BiochemIC50 Determine Biochemical IC50 Values BiochemAssay->BiochemIC50 CellProlifAssay Cellular Proliferation Assay (e.g., WST-8, MTT) BiochemIC50->CellProlifAssay Informs cellular assay concentrations CellularIC50 Determine Cellular IC50 Values CellProlifAssay->CellularIC50 WesternBlot Western Blot Analysis (p-AKT, p-S6K, etc.) CellularIC50->WesternBlot Select effective concentrations PathwayInhibition Confirm Pathway Inhibition WesternBlot->PathwayInhibition End End: Characterized Inhibitor PathwayInhibition->End

Caption: Workflow for kinase inhibitor IC50 determination and validation.

References

The Dual PI3K/mTOR Inhibitor DS-7423 in Prostate Cancer Models: A Technical Overview of Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-7423 (also known as Ipatasertib) is an orally bioavailable small molecule that dually inhibits phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) kinase, key components of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently dysregulated in prostate cancer, contributing to tumor growth, proliferation, and survival.[2] Preclinical research in various prostate cancer models has been crucial in elucidating the mechanism of action of this compound and identifying potential resistance mechanisms, which is vital for its clinical development. This technical guide provides an in-depth overview of the core preclinical research on this compound in prostate cancer models, focusing on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways and workflows.

Core Mechanism of Action and Resistance

This compound effectively inhibits both PI3K and mTOR, leading to the suppression of downstream signaling and induction of apoptosis in susceptible cancer cells.[1] However, resistance to this compound has been observed, particularly in prostate cancer models with wild-type PTEN (Phosphatase and Tensin homolog), a tumor suppressor that negatively regulates the PI3K/AKT pathway.

In PTEN wild-type prostate cancer cells, such as CWR22 and 22RV1, treatment with this compound induces a feedback mechanism characterized by the upregulation of Prostate-Specific Membrane Antigen (PSMA), metabotropic glutamate receptor 1 (mGluR1), and the tyrosine kinase receptor HER2 (Human Epidermal Growth Factor Receptor 2).[2][3][4] These three proteins engage in a positive feedback loop, allowing the cancer cells to overcome the inhibitory effects of this compound.[2][3][5] In contrast, in PTEN-mutant prostate cancer cells like LNCaP, this compound treatment leads to the upregulation of the androgen receptor (AR) and HER3.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in various prostate cancer cell lines.

Table 1: Effect of this compound on Protein Expression in Prostate Cancer Cell Lines

Cell LinePTEN StatusTreatmentProteinFold Change in ExpressionReference
CWR22Wild-typeThis compoundHER24.5-fold increase[5]
This compoundPSMA3.4-fold increase[5]
22RV1Wild-typeThis compoundHER27.3-fold increase[5]
This compoundPSMA5.6-fold increase[5]
LNCaPMutantThis compoundHER35-fold increase[5]
This compoundAR6.1-fold increase[5]
PC3MutantThis compoundHER21.8-fold increase[5]
This compoundHER318-fold increase[5]
Shmac5UnknownThis compoundHER21.2-fold increase[5]
This compoundHER34.5-fold increase[5]

Table 2: Effect of this compound on mRNA Expression in PTEN Wild-Type Prostate Cancer Cell Lines

Cell LineTreatmentGeneResultReference
CWR22This compoundPSMA (FOLH1)Increased mRNA levels[4]
22RV1This compoundPSMA (FOLH1)Increased mRNA levels[4]
CWR22This compoundmGluR1 (GRM1)Increased mRNA levels[4]
22RV1This compoundmGluR1 (GRM1)Increased mRNA levels[4]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound in prostate cancer models.

Cell Culture
  • Cell Lines:

    • PTEN Wild-type: CWR22, 22RV1

    • PTEN Mutant: LNCaP, PC3

    • Other: Shmac5

  • Culture Media:

    • LNCaP, 22RV1, PC3: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[6]

    • General Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]

Western Blotting
  • Cell Lysis:

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells in RIPA buffer (or similar lysis buffer) containing protease and phosphatase inhibitors.

    • Scrape adherent cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[7]

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., HER2, PSMA, mGluR1, p-AKT, total AKT, etc.) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction:

    • Extract total RNA from cultured cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • PCR Amplification:

    • Perform real-time PCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., PSMA/FOLH1, mGluR1/GRM1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Run the PCR reaction in a real-time PCR detection system.

  • Data Analysis:

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with various concentrations of this compound, other inhibitors (e.g., HER2 or mGluR1 inhibitors), or vehicle control for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

Xenograft Mouse Models
  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude mice).

  • Cell Implantation:

    • Subcutaneously inject a suspension of prostate cancer cells (e.g., CWR22) mixed with Matrigel into the flanks of the mice.[4]

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly by measuring tumor volume.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound, other inhibitors, or vehicle control to the mice according to a predetermined dosing schedule (e.g., oral gavage).

  • Outcome Assessment:

    • Measure tumor volume throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Visualizations

Signaling Pathway Diagram

DS7423_Resistance_Pathway cluster_inhibition Therapeutic Intervention cluster_pathway PI3K/AKT/mTOR Pathway cluster_resistance Resistance Mechanism (PTEN Wild-Type) DS7423 This compound PI3K PI3K DS7423->PI3K Inhibits mTOR mTOR DS7423->mTOR Inhibits PSMA PSMA DS7423->PSMA Upregulates mGluR1 mGluR1 DS7423->mGluR1 Upregulates HER2 HER2 DS7423->HER2 Upregulates AKT AKT PI3K->AKT AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth PSMA->mGluR1 Activates mGluR1->HER2 Upregulates HER2->PI3K Activates HER2->PSMA Upregulates Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Prostate Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment WB Western Blot (Protein Expression) Treatment->WB qPCR qRT-PCR (mRNA Expression) Treatment->qPCR MTT MTT Assay (Cell Viability) Treatment->MTT Xenograft Xenograft Mouse Model InVivo_Treatment This compound Administration Xenograft->InVivo_Treatment Tumor_Measurement Tumor Volume Measurement InVivo_Treatment->Tumor_Measurement Tumor_Analysis Excised Tumor Analysis Tumor_Measurement->Tumor_Analysis

References

Methodological & Application

Application Notes and Protocols for DS-7423 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective concentrations and cellular effects of DS-7423, a dual inhibitor of PI3K and mTOR, in various cancer cell lines. Detailed protocols for key experimental assays are included to facilitate research and development of this potent anti-tumor agent.

Introduction

This compound is an orally bioavailable small molecule that potently and selectively inhibits both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently hyperactivated in cancer.[1][2] This dual inhibition allows this compound to block tumor cell growth, proliferation, and survival.[1][2] Preclinical studies have demonstrated its efficacy in a variety of cancer models, including ovarian, prostate, and glioma cell lines.[3][4][5]

Data Presentation

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.

Cancer TypeCell LineIC50 (nM)Notes
Ovarian Clear Cell Adenocarcinoma OVISE20-75PIK3CA mutant
OVMANA20-75PIK3CA mutant
OVSAY20-75PIK3CA wild-type
SKOV320-75PIK3CA wild-type
ES-220-75PIK3CA wild-type
TOV-21G20-75PIK3CA wild-type
JHOC-520-75PIK3CA mutant
JHOC-720-75PIK3CA wild-type
RMG-I20-75PIK3CA mutant
Prostate Cancer CWR22Not specifiedPTEN wild-type
22RV1Not specifiedPTEN wild-type
LNCaPNot specifiedPTEN mutant
Glioma U87MGNot specifiedPTEN mutant
U373MGNot specifiedPTEN wild-type

Note: The IC50 values for Ovarian Clear Cell Adenocarcinoma cell lines were consistently below 75 nM.[1][3][6] Specific IC50 values for prostate and glioma cell lines were not detailed in the reviewed literature but the compound was shown to be effective.[4][5][7]

Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the PI3K/mTOR signaling pathway. This pathway is critical for regulating cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT has numerous downstream targets, including mTOR. mTOR itself is a central regulator of protein synthesis and cell growth. By inhibiting both PI3K and mTOR, this compound effectively shuts down this pro-survival signaling cascade.

PI3K_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation DS7423 This compound DS7423->PI3K Inhibits DS7423->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Incubate overnight G->H I Read absorbance at 570 nm H->I J Calculate IC50 I->J

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Western_Blot_Workflow A Cell treatment with this compound B Cell lysis A->B C Protein quantification B->C D SDS-PAGE C->D E Protein transfer D->E F Blocking E->F G Primary antibody incubation F->G H Secondary antibody incubation G->H I Detection H->I

Caption: General workflow for Western blot analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48-72 hours).

  • Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Apoptosis_Assay_Workflow A Cell treatment with this compound B Cell harvesting and washing A->B C Resuspend in binding buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Add binding buffer E->F G Analyze by flow cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

This compound is a promising dual PI3K/mTOR inhibitor with potent anti-tumor activity against a variety of cancer cell lines. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Further studies are warranted to explore its efficacy in a broader range of cancer types and to elucidate the precise mechanisms of action and potential resistance pathways.

References

Application Notes and Protocols for DS-7423 Treatment in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of DS-7423, a dual PI3K/mTOR inhibitor, in preclinical xenograft mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.

Mechanism of Action

This compound is an orally bioavailable small-molecule inhibitor that targets both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) kinase.[1] The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a common feature in many human cancers. This compound inhibits all class I PI3K isoforms, with a higher potency against PI3Kα, and also inhibits mTORC1 and mTORC2.[3][4] This dual inhibition can lead to the suppression of tumor cell growth and the induction of apoptosis.[1][3] In some cancer cell lines, treatment with this compound has been shown to decrease the phosphorylation of key downstream effectors such as AKT and S6 ribosomal protein.[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the PI3K/mTOR signaling pathway.

DS7423_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->AKT Activation Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation DS7423 This compound DS7423->PI3K DS7423->mTORC1 DS7423->mTORC2

Caption: this compound inhibits PI3K and mTOR, blocking downstream signaling and promoting apoptosis.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in various xenograft models as reported in published studies.

Table 1: this compound Monotherapy in Ovarian Clear Cell Adenocarcinoma (OCCA) Xenograft Models

Cell LineMouse StrainTreatment Dose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Reference
TOV-21GAthymic BALB/c1.5Daily, oralSignificant[1]
TOV-21GAthymic BALB/c3Daily, oralSignificant[1]
TOV-21GAthymic BALB/c6Daily, oralSignificant[1]
RMG-IAthymic BALB/c1.5Daily, oralSignificant[1]
RMG-IAthymic BALB/c3Daily, oralSignificant[1]
RMG-IAthymic BALB/c6Daily, oralSignificant[1]

Table 2: this compound in Other Xenograft Models

Cancer TypeCell LineMouse StrainTreatment Dose (mg/kg)Dosing ScheduleOutcomeReference
GlioblastomaU87Nude MiceNot SpecifiedNot SpecifiedSuppressed tumor growth[5]
GlioblastomaGSC11Nude Mice6OralProlonged survival[5]
Prostate CancerCWR22BALB/c nu/nuNot SpecifiedNot SpecifiedDecreased tumor growth in combination[6][7]

Table 3: this compound Combination Therapy in Ovarian Clear Cell Adenocarcinoma (OCCA) Xenograft Models

Combination AgentCell LineMouse StrainThis compound Dose (mg/kg)Dosing ScheduleOutcomeReference
RG7112 (MDM2 inhibitor)OVISENot Specified3Daily, oral for 3 weeksSignificantly reduced tumor volume[2]
RG7112 (MDM2 inhibitor)RMG-INot Specified3Daily, oral for 3 weeksSignificantly reduced tumor volume[2]

Experimental Protocols

This section provides a detailed methodology for a typical xenograft study evaluating this compound.

Experimental Workflow

The following diagram outlines the general workflow for a xenograft study with this compound.

Xenograft_Workflow A Cell Culture and Preparation C Tumor Implantation (Subcutaneous) A->C B Animal Acclimatization B->C D Tumor Growth Monitoring C->D E Randomization and Group Assignment D->E F This compound Treatment (Oral Gavage) E->F G Tumor Volume and Body Weight Measurement F->G G->G H Endpoint Analysis (e.g., Tumor Excision, IHC) G->H

Caption: General workflow for a this compound xenograft study.

Cell Lines and Culture
  • Cell Lines: Ovarian clear cell adenocarcinoma (e.g., TOV-21G, RMG-I), glioblastoma (e.g., U87, GSC11), or prostate cancer (e.g., CWR22) cell lines can be used.

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Animal Models
  • Mouse Strains: Athymic BALB/c nude mice or other immunocompromised strains (e.g., NOD/SCID) are suitable hosts for xenografts.[1]

  • Acclimatization: House the mice in a pathogen-free environment for at least one week before the experiment to allow for acclimatization.

Tumor Implantation
  • Subcutaneous Injection:

    • Harvest cultured cancer cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

    • Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

This compound Formulation and Administration
  • Formulation: The specific vehicle for this compound for oral administration should be determined based on the manufacturer's recommendations or relevant literature.

  • Administration: Administer this compound orally via gavage. Doses typically range from 1.5 to 6 mg/kg.[1] The dosing schedule can be daily for a period of 8 to 21 days.[1][2]

Monitoring and Endpoints
  • Tumor Measurement:

    • Begin monitoring tumor growth once the tumors become palpable.

    • Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Treatment Initiation: Initiate treatment when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point. At the endpoint, tumors can be excised, weighed, and processed for further analysis such as immunohistochemistry (IHC) to assess pharmacodynamic markers (e.g., p-AKT, p-S6).[1]

Statistical Analysis
  • Tumor growth data can be analyzed using appropriate statistical methods, such as a two-way ANOVA, to compare the treatment groups. A p-value of <0.05 is typically considered statistically significant.

These protocols and application notes are intended to serve as a guide. Researchers should optimize the experimental conditions based on their specific cell lines, animal models, and research objectives.

References

Application Notes and Protocols for DS-7423 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration, dosage, and experimental protocols for the dual PI3K/mTOR inhibitor, DS-7423, in preclinical mouse models. The information is compiled from various studies to assist in the design and execution of in vivo experiments.

Introduction

This compound is an orally bioavailable small molecule that potently inhibits both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2] By targeting both PI3K and mTOR, this compound can lead to the inhibition of tumor cell growth and the induction of apoptosis.[1][3] Preclinical studies in mouse xenograft models have demonstrated its dose-dependent anti-tumor activity.[2][3]

Data Presentation

Table 1: Summary of this compound In Vivo Efficacy Studies in Mice
Mouse ModelCell LineAdministration RouteDosageDosing ScheduleKey OutcomesReference
Athymic BALB/cTOV-21G (Ovarian Cancer)Oral1.5, 3, 6 mg/kgDaily for 8-10 daysDose-dependent suppression of tumor growth.[1]
Athymic BALB/cRMG-I (Ovarian Cancer)Oral1.5, 3, 6 mg/kgDaily for 8-10 daysSignificant dose-dependent inhibition of tumor growth.[1]
BALB/c nu/nuCWR22 (Prostate Cancer)Oral3 mg/kg1 dose/day, 10 doses with a 2-day break after dose 5Combination with HER2 or mGluR1 inhibitors decreased tumor growth.[4]
Orthotopic XenograftU87 (Glioblastoma)OralNot specifiedNot specifiedSuppressed tumor growth and prolonged survival.[5]
Orthotopic XenograftGSC11 (Glioblastoma Stem Cell)Oral6 mg/kgNot specifiedMedian survival of 61 days compared to 47 days for control.[5]
Table 2: Pharmacodynamic Effects of this compound in Mouse Xenograft Tumors
Mouse ModelCell LineDosageTime PointBiomarkerResultReference
Athymic BALB/cTOV-21GNot specified2 and 6 hours post-final dosep-AKT (Thr308)Suppressed[1]
Athymic BALB/cTOV-21GNot specified2 and 6 hours post-final dosep-S6 (Ser240/244)Suppressed[1]
Athymic BALB/cRMG-INot specified2 and 6 hours post-final dosep-AKT (Thr308)Suppressed[1]
Athymic BALB/cRMG-INot specified2 and 6 hours post-final dosep-S6 (Ser240/244)Suppressed[1]
Orthotopic XenograftU87 and GSC11Not specified4 weeks post-treatmentp-AKTMarkedly inhibited[5]
Orthotopic XenograftU87 and GSC11Not specified4 weeks post-treatmentp-S6Markedly inhibited[5]

Experimental Protocols

Protocol 1: Ovarian Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an ovarian clear cell adenocarcinoma xenograft model.[1]

Materials:

  • Athymic BALB/c mice (female, 6-8 weeks old)

  • TOV-21G or RMG-I ovarian cancer cells

  • This compound

  • Vehicle for oral administration (Note: The specific vehicle was not detailed in the source)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject TOV-21G cells or implant RMG-I tumor pieces into the flank of athymic BALB/c mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., approximately 100 mm³).

  • Randomization: Randomize mice into treatment and control groups (n=5 per group).

  • Drug Preparation: Prepare a stock solution of this compound. On each day of treatment, dilute the stock solution to the desired concentrations (1.5, 3, and 6 mg/kg) with the appropriate vehicle.

  • Administration: Administer this compound or vehicle orally to the mice daily for 8-10 days.[1]

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: V = (length × width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the experiment. No significant adverse effects, including body weight loss of more than 10%, were observed in the cited study.[1]

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested at specific time points (e.g., 2 and 6 hours) after the last dose for immunoblot analysis of p-AKT and p-S6 levels.[1]

Protocol 2: Prostate Cancer Xenograft Model

Objective: To assess the effect of this compound in a PTEN wild-type prostate cancer xenograft model.[4]

Materials:

  • BALB/c nu/nu male mice (6 weeks old)

  • CWR22 prostate cancer cells

  • Matrigel Matrix

  • This compound

  • Vehicle for oral administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Mix CWR22 cells (5 × 10⁶ cells) in a 1:1 ratio with Matrigel Matrix.

  • Cell Implantation: Inject the cell/Matrigel mixture subcutaneously into the mice.

  • Tumor Growth: Allow tumors to reach a volume of approximately 100 mm³.

  • Randomization: Randomize mice into control and treatment arms.

  • Drug Preparation: Prepare the dosing solution of this compound (3 mg/kg).

  • Administration: Treat mice orally with one dose per day for 10 doses, with a 2-day break after the fifth dose.[4]

  • Tumor Measurement: Measure tumor dimensions using a caliper and calculate the tumor volume using the formula V = (xyz)*π/6.[4]

  • Monitoring: Monitor the health and body weight of the mice during the treatment period.

Mandatory Visualization

This compound Mechanism of Action in the PI3K/mTOR Signaling Pathway

DS7423_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation DS7423 This compound DS7423->PI3K DS7423->mTORC1 DS7423->mTORC2 PTEN PTEN PTEN->PIP3 Inhibits

Caption: this compound inhibits PI3K and mTOR, blocking downstream signaling and promoting apoptosis.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Tumor Cell Culture (e.g., TOV-21G, CWR22) animal_model 2. Mouse Model Selection (e.g., Athymic BALB/c) cell_culture->animal_model implantation 3. Subcutaneous Cell Implantation animal_model->implantation tumor_growth 4. Tumor Growth to Palpable Size implantation->tumor_growth randomization 5. Randomization into Groups tumor_growth->randomization dosing 6. Oral Administration of This compound or Vehicle randomization->dosing monitoring 7. Tumor Measurement & Body Weight Monitoring dosing->monitoring endpoint 8. Study Endpoint Reached monitoring->endpoint analysis 9. Data Analysis & Pharmacodynamics endpoint->analysis

Caption: Workflow for assessing this compound efficacy in mouse xenograft models.

References

Application Notes & Protocols: Immunohistochemical Analysis of PI3K Pathway Modulation by DS-7423

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates essential cellular processes, including proliferation, growth, survival, and metabolism[1][2]. Aberrant activation of this pathway is a frequent event in human cancers, making it a key target for therapeutic intervention[1][3]. DS-7423 is an orally bioavailable, dual inhibitor that targets both PI3K and mTOR kinases[4][5]. By inhibiting these two key nodes, this compound can lead to the apoptosis of tumor cells and the inhibition of tumor growth[4][6].

Immunohistochemistry (IHC) is a powerful technique for assessing pharmacodynamic (PD) biomarkers in tissue samples, allowing for the visualization and quantification of target engagement and pathway modulation within the tumor microenvironment[7]. These application notes provide detailed protocols for using IHC to measure the inhibition of the PI3K/Akt/mTOR pathway in response to treatment with this compound by analyzing the phosphorylation status of key downstream markers: p-Akt (Ser473), p-mTOR (Ser2448), and p-S6K (p70 S6 Kinase).

PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade and highlights the points of inhibition by this compound.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits PI3K->PIP2 Akt Akt PDK1->Akt Phosphorylates (p-Akt) mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70 S6K mTORC1->S6K Phosphorylates (p-S6K) Growth Cell Growth, Proliferation, Survival S6K->Growth DS7423 This compound DS7423->PI3K Inhibits DS7423->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway showing inhibition of PI3K and mTOR by this compound.

Quantitative Data Summary

Effective evaluation of this compound relies on quantifying its inhibitory action. Table 1 summarizes the in-vitro potency of this compound against PI3K isoforms and mTOR. Table 2 provides a template for summarizing IHC staining results from preclinical or clinical samples.

Table 1: In-Vitro Inhibitory Activity of this compound

Target IC50 (nM)
PI3Kα 15.6[5][6]
PI3Kβ 1,143[5][6]
PI3Kγ 249[5][6]
PI3Kδ 262[5][6]

| mTOR | 34.9[5][6] |

Table 2: Example Template for Summarizing IHC Quantification

Treatment Group N Marker Mean H-Score (± SD) % Change vs. Vehicle p-value
Vehicle Control 10 p-Akt (S473) 220 (± 45) - -
This compound (X mg/kg) 10 p-Akt (S473) 85 (± 30) ↓ 61% <0.01
Vehicle Control 10 p-mTOR (S2448) 195 (± 50) - -
This compound (X mg/kg) 10 p-mTOR (S2448) 60 (± 25) ↓ 69% <0.01
Vehicle Control 10 p-S6K (T421/S424) 250 (± 40) - -
This compound (X mg/kg) 10 p-S6K (T421/S424) 75 (± 35) ↓ 70% <0.001

H-Score is calculated as: H-Score = Σ (Percentage of cells at intensity * Intensity level). Intensity is scored on a scale of 0 (no staining) to 3 (strong staining).

Detailed Protocol: IHC for PI3K Pathway Markers

This protocol outlines the procedure for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Principle This method uses specific primary antibodies to detect phosphorylated proteins (p-Akt, p-mTOR, p-S6K) in FFPE tissue. A secondary antibody conjugated to an enzyme (like horseradish peroxidase - HRP) binds to the primary antibody. The addition of a chromogenic substrate (like DAB) results in a colored precipitate at the antigen site, allowing for visualization by light microscopy.

Materials and Reagents

  • Tissues: Formalin-fixed, paraffin-embedded (FFPE) tissue blocks.

  • Slides: Positively charged slides (e.g., Superfrost Plus).

  • Reagents for Deparaffinization & Rehydration: Xylene, Ethanol (100%, 95%, 80%, 70%).

  • Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0[8].

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween 20 (PBST).

  • Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol[9].

  • Blocking Serum: 10% Normal Goat Serum in PBS[10].

  • Primary Antibodies (example dilutions, optimization required):

    • Phospho-Akt (Ser473) Rabbit pAb: 1:100 dilution[10].

    • Phospho-mTOR (Ser2448) Rabbit mAb: Manufacturer's recommended dilution[11].

    • Phospho-p70 S6 Kinase (Thr421/Ser424) Rabbit pAb: 1:50-1:200 dilution[12][13].

  • Detection System: HRP-conjugated goat anti-rabbit secondary antibody and DAB substrate kit[10].

  • Counterstain: Mayer's Hematoxylin[10].

  • Dehydration Reagents: Graded alcohols and xylene[10].

  • Mounting Medium: Permanent mounting medium (e.g., Permount)[10].

Experimental Workflow

IHC_Workflow start FFPE Tissue Block sectioning Sectioning (4-5 µm) start->sectioning dewax Deparaffinization & Rehydration (Xylene & Graded Ethanol) sectioning->dewax retrieval Antigen Retrieval (Heat-Induced, Citrate Buffer) dewax->retrieval peroxidase Endogenous Peroxidase Block (3% H2O2) retrieval->peroxidase block Serum Blocking peroxidase->block primary_ab Primary Antibody Incubation (e.g., anti-p-Akt) Overnight at 4°C block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Chromogen Detection (DAB Substrate) secondary_ab->detect counterstain Counterstaining (Hematoxylin) detect->counterstain dehydrate Dehydration & Clearing (Graded Ethanol & Xylene) counterstain->dehydrate mount Coverslipping dehydrate->mount analysis Microscopy & Image Analysis mount->analysis

Caption: Standard workflow for immunohistochemical staining of FFPE tissues.

Step-by-Step Procedure

  • Sectioning and Deparaffinization:

    • Cut FFPE tissue blocks into 4-5 µm sections and mount on charged slides[10].

    • Heat slides at 60°C for at least 30 minutes.

    • Deparaffinize slides by immersing in two changes of xylene for 5 minutes each[8].

    • Rehydrate through a series of graded alcohols: 100% (2x, 3 min), 95% (1 min), 80% (1 min), and 70% (1 min)[8].

    • Rinse in deionized water for 5 minutes[8].

  • Antigen Retrieval:

    • Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0)[8].

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes[8]. Do not allow to boil dry.

    • Allow slides to cool to room temperature in the buffer for at least 20 minutes[10].

  • Staining Procedure:

    • Rinse slides with PBS.

    • Block endogenous peroxidase activity by incubating slides in 3% H₂O₂ in methanol for 20 minutes at room temperature[10].

    • Wash slides three times in PBST for 5 minutes each.

    • Apply blocking serum (e.g., 10% normal goat serum) and incubate for 1 hour at room temperature in a humidified chamber[10].

    • Drain the blocking serum without washing.

    • Apply the primary antibody (diluted in blocking serum) and incubate overnight at 4°C in a humidified chamber[10].

    • Wash slides three times in PBST for 5 minutes each.

    • Apply the HRP-conjugated secondary antibody according to the manufacturer's protocol and incubate for 30-60 minutes at room temperature[10].

    • Wash slides three times in PBST for 5 minutes each.

  • Detection and Visualization:

    • Prepare and apply the DAB substrate solution, and incubate until the desired brown staining intensity develops (typically 1-10 minutes)[10]. Monitor under a microscope.

    • Stop the reaction by immersing the slides in deionized water[10].

    • Counterstain with Mayer's hematoxylin for 1-2 minutes[10].

    • "Blue" the sections by rinsing in running tap water for 5-10 minutes[10].

  • Dehydration and Mounting:

    • Dehydrate the slides through graded alcohols: 70%, 95%, and 100% (2x) for 3 minutes each[14].

    • Clear in two changes of xylene for 5 minutes each[14].

    • Apply a permanent mounting medium and coverslip[10].

Data Analysis and Interpretation

Stained slides should be evaluated by a qualified pathologist or using a digital pathology image analysis platform. The intensity and localization (e.g., nuclear, cytoplasmic, membranous) of the staining should be recorded. A semi-quantitative method like the H-score is recommended for objective comparison between treatment groups. A significant reduction in the H-score for p-Akt, p-mTOR, and p-S6K in the this compound-treated group compared to the vehicle control would indicate effective target engagement and pathway inhibition.

References

Application Notes and Protocols for Establishing a DS-7423 Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-7423 is a potent, orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] This compound targets critical nodes in the PI3K/mTOR signaling pathway, a frequently dysregulated cascade in various human cancers, thereby impeding tumor cell growth, proliferation, and survival.[1][2] The development of acquired resistance to targeted therapies like this compound is a significant clinical challenge. Establishing in vitro models of this compound resistance is crucial for understanding the underlying molecular mechanisms, identifying potential biomarkers of resistance, and developing effective second-line therapeutic strategies.

These application notes provide a detailed protocol for generating and characterizing a cancer cell line model with acquired resistance to this compound. The methodology is based on the principle of continuous exposure to gradually increasing concentrations of the drug, selecting for a population of cells that can survive and proliferate at concentrations that are cytotoxic to the parental, sensitive cell line.[4][5]

Signaling Pathway Targeted by this compound

This compound exerts its anti-cancer effects by inhibiting the PI3K/mTOR pathway. This pathway is a central regulator of cell growth, metabolism, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates downstream effectors such as AKT. Activated AKT promotes cell survival and proliferation through various substrates. A key downstream effector of both PI3K/AKT signaling and other cellular cues is mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. This compound's dual inhibitory action on both PI3K and mTOR leads to a more comprehensive blockade of this pathway.[6][7][8][9]

PI3K_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival AKT->Proliferation S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->AKT activates S6K->Proliferation EIF4EBP1->Proliferation |-- DS7423 This compound DS7423->PI3K DS7423->mTORC1 DS7423->mTORC2 Experimental_Workflow Start Parental Cell Line IC50 Determine Parental IC50 Start->IC50 Culture_Low Culture with Low Dose this compound (IC20-IC30) IC50->Culture_Low Monitor Monitor Cell Growth & Passage Culture_Low->Monitor Loop_Condition Steady Proliferation? Monitor->Loop_Condition Increase_Dose Gradually Increase This compound Concentration Cryo Cryopreserve Adapted Cells Increase_Dose->Cryo Resistant_Line Established This compound Resistant Cell Line Increase_Dose->Resistant_Line Target Concentration Reached Cryo->Monitor Loop_Condition->Monitor No Loop_Condition->Increase_Dose Yes Characterize Characterize Resistant Phenotype (IC50, Western Blot, etc.) Resistant_Line->Characterize

References

Application Notes and Protocols for the Long-Term Storage and Stability of DS-7423

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-7423 is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), critical components of a signaling pathway frequently dysregulated in cancer. As a compound of significant interest in oncological research and drug development, understanding its long-term stability and establishing standardized storage protocols are paramount to ensuring the integrity, reproducibility, and validity of experimental results.

These application notes provide a comprehensive overview of the recommended procedures for the long-term storage of this compound and outline detailed protocols for assessing its stability over time. The information herein is intended to guide researchers in maintaining the quality of this compound and in developing robust stability-indicating analytical methods.

Storage and Handling of this compound

Proper storage and handling are critical for maintaining the chemical integrity of this compound. The following recommendations are based on information from various suppliers and best practices for handling small molecule inhibitors.

Solid Compound

Storage Conditions: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C.[1][2][3] For short-term storage (days to weeks), 4°C is acceptable.[1] To minimize degradation from moisture and light, it is recommended to store the compound in a desiccator and protect it from direct light.

Handling: Before opening the container, allow it to equilibrate to room temperature to prevent condensation, which can lead to hydrolysis. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.

Stock Solutions

Solvent Selection: this compound is soluble in dimethyl sulfoxide (DMSO).[1] When preparing stock solutions, use anhydrous, high-purity DMSO to minimize degradation.

Storage of Stock Solutions: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2][3][4] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.

Table 1: Recommended Storage Conditions for this compound

FormStorage ConditionDurationRecommendations
Solid -20°CLong-term (months to years)Store in a tightly sealed container, protected from light and moisture.[1]
4°CShort-term (days to weeks)Ensure the container is well-sealed.[1]
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[2][3][4]
-80°CUp to 6 monthsAliquot for single use.[2][3][4]

Long-Term Stability Assessment Protocols

A comprehensive stability testing program is essential to understand how the quality of this compound varies over time under the influence of various environmental factors. The following protocols are based on industry best practices and regulatory guidelines for stability testing of pharmaceutical compounds.

Experimental Workflow for Stability Testing

The overall workflow for assessing the long-term stability of this compound involves subjecting the compound to various storage conditions and periodically analyzing its purity and the formation of any degradation products.

G cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Time Points cluster_3 Analytical Testing cluster_4 Data Analysis DS7423_solid This compound Solid long_term Long-Term (e.g., 25°C/60% RH, 30°C/65% RH) DS7423_solid->long_term accelerated Accelerated (e.g., 40°C/75% RH) DS7423_solid->accelerated photostability Photostability (ICH Q1B) DS7423_solid->photostability DS7423_solution This compound Solution (e.g., in DMSO) DS7423_solution->long_term DS7423_solution->accelerated DS7423_solution->photostability time_points 0, 3, 6, 9, 12, 18, 24, 36 months long_term->time_points accelerated->time_points photostability->time_points Shorter duration hplc Stability-Indicating HPLC Method time_points->hplc appearance Visual Appearance time_points->appearance mass_spec LC-MS/MS for Degradant Identification hplc->mass_spec data_analysis Purity Assessment Degradation Profile Shelf-Life Estimation hplc->data_analysis mass_spec->data_analysis appearance->data_analysis

Caption: Experimental workflow for long-term stability testing of this compound.

Protocol for a Forced Degradation Study

Forced degradation studies are essential for developing and validating a stability-indicating analytical method. These studies involve subjecting this compound to harsh conditions to intentionally induce degradation.

Objective: To identify potential degradation products and establish a degradation pathway for this compound. This information is crucial for developing a specific and robust stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Heating block or oven

  • Photostability chamber

Protocol:

  • Acid Hydrolysis:

    • Dissolve this compound in a minimal amount of organic solvent (if necessary) and dilute with 0.1 N HCl to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a minimal amount of organic solvent (if necessary) and dilute with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% H₂O₂ to a final concentration of approximately 1 mg/mL.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place solid this compound in a controlled temperature oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose solid this compound and a solution of this compound (e.g., in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples by HPLC at appropriate time points. A control sample should be kept in the dark under the same temperature conditions.

Table 2: Hypothetical Forced Degradation Results for this compound

Stress ConditionDurationThis compound Remaining (%)Number of Degradation ProductsMajor Degradant (RT, min)
0.1 N HCl, 60°C24 h85.234.7
0.1 N NaOH, 60°C24 h78.943.2, 5.1
3% H₂O₂, RT24 h90.526.8
80°C (solid)48 h98.117.2
Photolytic (solution)1.2 M lux h92.324.9

Note: This table presents hypothetical data for illustrative purposes.

Protocol for Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.

Objective: To develop a robust HPLC method capable of separating this compound from all potential degradation products identified in the forced degradation study.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 254 nm).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Development and Validation Steps:

  • Method Development:

    • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between this compound and all degradation products.

    • Use the stressed samples from the forced degradation study to test the separation capability of the method.

  • Method Validation (according to ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products. Analyze stressed samples and ensure no co-elution at the peak of this compound.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range (e.g., 50-150% of the expected concentration).

    • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of this compound.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively.

    • Robustness: Evaluate the reliability of the method with respect to deliberate small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Signaling Pathway of this compound

This compound exerts its anti-tumor effects by inhibiting the PI3K/mTOR signaling pathway. Understanding this pathway is crucial for interpreting the biological activity of the compound in various experimental settings.

G cluster_0 Upstream Signaling cluster_1 PI3K/mTOR Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RAS RAS RAS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Leads to S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth Promotes EIF4EBP1->Cell_Growth Promotes (when phosphorylated) DS7423 This compound DS7423->PI3K DS7423->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway showing the inhibitory action of this compound.

Conclusion

The long-term stability and proper storage of this compound are critical for its effective use in research and development. The protocols outlined in these application notes provide a framework for maintaining the integrity of the compound and for developing robust analytical methods to assess its stability over time. By adhering to these guidelines, researchers can ensure the quality and reliability of their experimental data, contributing to the successful advancement of studies involving this promising PI3K/mTOR inhibitor. It is important to note that while these protocols are based on established guidelines, specific quantitative stability data for this compound is not widely available in the public domain and would likely need to be generated empirically.

References

Application Notes and Protocols for the Dual PI3K/mTOR Inhibitor, DS-7423

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research-grade dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, DS-7423. Detailed protocols for its use in key in vitro and in vivo experiments are provided to facilitate its application in preclinical research.

Product Information

  • Product Name: this compound

  • Synonyms: DS7423

  • Mechanism of Action: this compound is a potent, orally bioavailable, small-molecule inhibitor of both PI3K and mTOR kinases.[1] It exhibits strong inhibitory activity against PI3Kα and mTOR.[2][3]

  • Research Applications: Antineoplastic agent for studying the PI3K/mTOR signaling pathway in cancer biology.[1][4] It has been shown to induce tumor cell apoptosis and inhibit cell growth.[1][4]

  • Formulation: Typically supplied as a solid. For in vivo studies, a stock solution can be prepared in DMSO and then diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline.[2]

  • Storage: Store stock solutions at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[1]

Purchasing Information

Research-grade this compound can be acquired from various biochemical suppliers. It is crucial to source from reputable vendors who provide high-purity compounds suitable for research purposes. The following companies are listed as suppliers of this compound:

  • MedchemExpress

  • MedKoo Biosciences

  • Probechem Biochemicals

  • GlpBio

Note: This product is for research use only and is not intended for human or veterinary use.[1]

Signaling Pathway

This compound targets the PI3K/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates TSC TSC1/2 AKT->TSC inhibits Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT activates Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation DS7423 This compound DS7423->PI3K DS7423->mTORC2 DS7423->mTORC1

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for common experiments involving this compound, based on established methodologies.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Workflow:

Caption: Experimental workflow for the in vitro cell viability (MTT) assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary:

Cell LinePIK3CA MutationTP53 StatusThis compound IC50 (nM)
OVISEH1047RWild-type< 75
OVMANAE545KWild-type< 75
ES-2Wild-typeMutant< 75
JHOC-9Wild-typeMutant< 75
Additional cell lines......< 75

Data adapted from a study on ovarian clear cell adenocarcinoma cell lines.[4]

Western Blot Analysis

This protocol is for examining the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 39, 156, 625, 2500 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-S6 Ribosomal Protein (Ser235/236)

    • Total S6 Ribosomal Protein

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • β-actin (as a loading control)

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation relative to the total protein and loading control.

Expected Results: Treatment with this compound is expected to decrease the phosphorylation of Akt, S6, and 4E-BP1 in a dose-dependent manner.[4][5]

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare this compound for oral gavage. A typical formulation involves dissolving the compound in a vehicle such as 0.5% methylcellulose. Administer this compound orally at a predetermined dose and schedule (e.g., once daily). The control group should receive the vehicle only.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Quantitative Data Summary (Example):

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control-12000
This compound1060050
This compound3030075

This is example data. Actual results will vary depending on the cell line and experimental conditions. Studies have shown that this compound suppresses tumor growth in a dose-dependent manner in mouse xenograft models.[3][4]

References

Troubleshooting & Optimization

Technical Support Center: DS-7423 and Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding resistance to the dual PI3K/mTOR inhibitor, DS-7423, in prostate cancer experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, small-molecule compound that dually inhibits Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] It targets all class I PI3K isoforms (with greater potency for p110α) and both mTORC1 and mTORC2 complexes.[3] By inhibiting these critical nodes in the PI3K/AKT/mTOR pathway, this compound aims to block downstream signaling that promotes cell proliferation, survival, and growth, thereby exerting anti-tumor activity.[1]

Q2: Why is the PI3K/AKT/mTOR pathway a relevant target in prostate cancer?

The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling pathways in prostate cancer.[4][5] This activation is often driven by the loss of the tumor suppressor PTEN, a negative regulator of the pathway, which occurs in up to 40-50% of metastatic castration-resistant prostate cancer (mCRPC) cases.[6][7] Aberrant activation of this pathway is implicated in tumor progression, metastasis, and the development of resistance to standard therapies like androgen deprivation therapy (ADT).[8][9][10]

Q3: What does "resistance" to this compound mean in an experimental context?

In an experimental setting, resistance to this compound manifests as a decreased sensitivity of prostate cancer cells to the drug's anti-proliferative or pro-apoptotic effects. This is typically observed as:

  • An increase in the half-maximal inhibitory concentration (IC50) value compared to sensitive, parental cell lines.

  • Continued proliferation or survival of cells at this compound concentrations that would normally inhibit growth or induce cell death.

  • Reactivation of downstream signaling pathways (e.g., phosphorylation of S6 or AKT) despite the presence of the inhibitor.

Q4: Is PTEN status the only determinant of sensitivity to this compound?

No. While PTEN loss is a key biomarker for PI3K pathway hyperactivation, resistance mechanisms can emerge in both PTEN-deficient and PTEN wild-type (wt) prostate cancer models.[11] For instance, in PTEN-wt cells, resistance can be driven by the upregulation of parallel oncogenic pathways.[11][12] Therefore, PTEN status should be considered a key factor, but not the sole predictor of response.

Troubleshooting Guide: Investigating this compound Resistance

Problem: My prostate cancer cell line shows reduced sensitivity or has developed resistance to this compound.

This guide provides potential mechanisms and experimental steps to identify the cause and explore strategies to overcome resistance.

Step 1: Confirm the Resistant Phenotype

Before investigating complex mechanisms, it is crucial to quantitatively confirm the degree of resistance.

  • Action: Perform a dose-response cell viability assay (e.g., MTS or crystal violet) comparing the parental (sensitive) cell line with the suspected resistant line.

  • Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant cells.

Cell Line ModelTreatmentIC50 (nM) - Representative DataFold Change in Resistance
Parental PC-3This compound85-
Resistant PC-3This compound95011.2x
Parental LNCaPCompound X (PI3Ki)150-
Resistant LNCaPCompound X (PI3Ki)180012.0x

Table 1: Example quantitative data from dose-response assays demonstrating a shift in IC50 values in drug-resistant prostate cancer cell lines. Data is illustrative of typical experimental outcomes.

Step 2: Investigate Potential Resistance Mechanisms

Resistance to PI3K/mTOR inhibitors is often multifactorial. Below are common mechanisms to investigate.

A. Reactivation of the PI3K/mTOR Pathway via Feedback Loops

  • Hypothesis: Inhibition of mTORC1 can relieve a negative feedback loop, leading to the upregulation of receptor tyrosine kinases (RTKs) like HER2/3 or IGF-1R. This results in renewed PI3K activation and phosphorylation of AKT, blunting the inhibitor's effect.[13]

  • Troubleshooting Action:

    • Western Blot Analysis: Probe cell lysates (treated vs. untreated, sensitive vs. resistant) for key feedback markers. Look for increased phosphorylation of AKT (Ser473), despite mTOR inhibition. Check for total expression and phosphorylation of upstream receptors like HER2, HER3, and IGF-1R.

    • Combination Treatment: Treat resistant cells with this compound combined with an inhibitor of the suspected upregulated RTK (e.g., Lapatinib for HER2). A synergistic effect on reducing cell viability would support this mechanism.

B. Upregulation of Parallel or Bypass Signaling Pathways

  • Hypothesis: Cells can adapt to PI3K/mTOR blockade by activating alternative survival pathways, most commonly the MAPK/ERK pathway.[13] Another specific mechanism identified for this compound resistance in PTEN-wt models involves a positive feedback loop between PSMA, mGluR1, and HER2.[11][12]

  • Troubleshooting Action:

    • Western Blot Analysis: Assess the activation status of key proteins in parallel pathways. Probe for phosphorylated and total ERK (p-ERK/ERK). In PTEN-wt models, specifically check for increased total protein levels of HER2, PSMA, and mGluR1 in resistant cells.[11][12]

    • Combination Treatment: Test the efficacy of combining this compound with a MEK inhibitor (e.g., Trametinib) or, in PTEN-wt models, a HER2 inhibitor (e.g., Lapatinib) or an mGluR1 inhibitor.[12]

C. Crosstalk with Androgen Receptor (AR) Signaling

  • Hypothesis: There is significant reciprocal feedback between the PI3K and AR signaling pathways.[9][10] Inhibition of the PI3K pathway can sometimes lead to a compensatory increase in AR activity, promoting cell survival.[14] Conversely, in PTEN-mutant cells treated with this compound, upregulation of AR and HER3 has been observed.[11]

  • Troubleshooting Action:

    • Western Blot/qPCR: Analyze the expression levels of AR and its downstream targets (e.g., PSA) in resistant cells compared to sensitive cells.

    • Combination Treatment: In AR-positive cell lines (e.g., LNCaP, 22Rv1), assess whether combining this compound with an AR antagonist like Enzalutamide can re-sensitize the cells to treatment.

MechanismKey Proteins to AnalyzeSuggested Combination Inhibitor
Feedback Loop Activation p-AKT (S473), p-HER2, p-HER3, p-IGF-1RHER2 Inhibitor (Lapatinib), IGF-1R Inhibitor
Bypass Pathway (MAPK) p-ERK, total ERKMEK Inhibitor (Trametinib)
Bypass Pathway (PTEN-wt) HER2, PSMA, mGluR1HER2 Inhibitor (Lapatinib), mGluR1 Inhibitor
AR Signaling Crosstalk Androgen Receptor (AR), PSAAR Antagonist (Enzalutamide)

Table 2: Summary of key proteins to analyze and potential combination strategies for overcoming identified resistance mechanisms.

Visualizations: Pathways and Workflows

PI3K_Pathway RTK RTK (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP→ADP PIP2 PIP2 PTEN PTEN PIP3->PTEN Inhibition AKT AKT PIP3->AKT mTORC2 mTORC2 PIP3->mTORC2 mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 mTORC2->AKT p-Ser473 Proliferation Cell Growth & Proliferation S6K->Proliferation EBP1->Proliferation DS7423 This compound DS7423->PI3K DS7423->mTORC1 DS7423->mTORC2 Resistance_Mechanism cluster_0 PTEN Wild-Type Cell DS7423 This compound PI3K_mTOR PI3K / mTOR DS7423->PI3K_mTOR Proliferation Proliferation PI3K_mTOR->Proliferation PSMA PSMA mGluR1 mGluR1 PSMA->mGluR1 Upregulation HER2 HER2 mGluR1->HER2 Upregulation HER2->PI3K_mTOR Reactivation HER2->PSMA Upregulation Workflow start Observation: Reduced sensitivity to this compound confirm 1. Confirm Resistance (IC50 Shift via Viability Assay) start->confirm characterize 2. Characterize Pathway Activation (Western Blot for p-AKT, p-S6, p-ERK) confirm->characterize mechanism 3. Identify Mechanism characterize->mechanism feedback Feedback Loop (↑p-AKT) Test RTK Inhibitors mechanism->feedback p-AKT reactivated? bypass Bypass Pathway (↑p-ERK) Test MEK Inhibitors mechanism->bypass p-ERK increased? ar_crosstalk AR Crosstalk (↑AR) Test AR Antagonists mechanism->ar_crosstalk AR upregulated? validate 4. Validate Strategy (Combination Viability & Synergy Assays) feedback->validate bypass->validate ar_crosstalk->validate

References

Technical Support Center: Acquired Resistance to DS-7423

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to DS-7423, a dual PI3K/mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to this compound in PTEN wild-type prostate cancer models?

A1: The primary mechanism of acquired resistance to this compound in PTEN wild-type prostate cancer cells is the upregulation of a positive feedback loop involving Prostate-Specific Membrane Antigen (PSMA), metabotropic glutamate receptor 1 (mGluR1), and human epidermal growth factor receptor 2 (HER2).[1][2][3][4][5][6][7] Upon treatment with this compound, these cells increase the expression of PSMA, mGluR1, and HER2, which control one another in a feedback loop that allows the cells to overcome the inhibitory effects of the drug.[1][2][3][4][5][6][7]

Q2: Is the resistance mechanism to this compound different in PTEN-mutant prostate cancer cells?

A2: Yes, the resistance mechanism appears to be different depending on the PTEN status of the prostate cancer cells. In PTEN-mutant LNCaP cells, resistance to this compound is associated with the upregulation of the androgen receptor (AR) and HER3.[1][2][4]

Q3: What are the expected quantitative changes in key protein markers upon acquiring resistance to this compound?

A3: Significant upregulation of specific proteins is observed. For a detailed summary of these changes in various prostate cancer cell lines, please refer to the data tables below.

Q4: Can acquired resistance to this compound be overcome?

A4: Preclinical studies suggest that acquired resistance in PTEN wild-type models can be overcome by co-targeting the components of the resistance feedback loop.[1][2][3][5][6][7] Specifically, the concomitant targeting of PI3K/mTOR with either HER2 inhibitors (e.g., lapatinib) or mGluR1 inhibitors has been shown to decrease cell survival and tumor growth in xenograft studies.[1][2][3][5][6][7]

Troubleshooting Guides

This section provides guidance on potential issues that may be encountered during in vitro experiments studying acquired resistance to this compound.

Issue Possible Cause Recommended Solution
Inconsistent or no upregulation of HER2, PSMA, or mGluR1 in PTEN wild-type cells upon this compound treatment. Cell line integrity issues (e.g., misidentification, contamination, genetic drift).Authenticate cell lines using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination.
Suboptimal concentration of this compound.Perform a dose-response study to determine the optimal concentration of this compound that induces resistance markers without causing excessive cytotoxicity.
Incorrect timing of analysis.Conduct a time-course experiment to identify the optimal duration of this compound treatment for observing the upregulation of resistance markers.
High variability in Western blot results for p-AKT, a downstream target of PI3K. Inconsistent sample preparation and handling.Ensure rapid and consistent cell lysis on ice with phosphatase and protease inhibitors. Quantify protein concentration accurately before loading.
Issues with antibody quality or dilution.Use a validated antibody for p-AKT and optimize the antibody dilution. Include appropriate positive and negative controls.
Difficulty in establishing a stable this compound resistant cell line. Insufficient drug selection pressure.Gradually increase the concentration of this compound in the culture medium over a prolonged period to select for resistant populations.
Clonal heterogeneity of the parental cell line.Consider single-cell cloning of the parental line to start with a more homogeneous population.

Quantitative Data Summary

The following tables summarize the quantitative changes in protein expression observed in prostate cancer cell lines treated with this compound.

Table 1: Upregulation of Resistance-Associated Proteins in PTEN Wild-Type Prostate Cancer Cell Lines Treated with this compound.

Cell LineProteinFold Increase in Expression
CWR22HER24.5
22RV1HER27.3
PC3HER21.8
Shmac5HER21.2
CWR22PSMA3.4
22RV1PSMA5.6

Data extracted from studies on acquired resistance to this compound.[4]

Table 2: Upregulation of Resistance-Associated Proteins in PTEN-Mutant Prostate Cancer Cell Line (LNCaP) Treated with this compound.

Cell LineProteinFold Increase in Expression
LNCaPAR6.1
LNCaPHER35.0

Data extracted from studies on acquired resistance to this compound.[4]

Experimental Protocols

1. Cell Culture and Drug Treatment

  • Cell Lines:

    • PTEN wild-type: CWR22, 22RV1, PC3, Shmac5

    • PTEN-mutant: LNCaP

  • Culture Media:

    • LNCaP, PC3, CWR22: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).

    • 22RV1: Phenol red-free RPMI supplemented with 10% charcoal-stripped FBS.

    • Shmac5: Stemline Keratinocyte Medium II with supplements.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 48 hours for protein expression analysis).

2. Western Blot Analysis

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. (Antibodies: HER2, PSMA, mGluR1, AR, HER3, p-AKT, total AKT, GAPDH).

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Acquired_Resistance_to_DS7423_PTEN_WT cluster_cell PTEN Wild-Type Prostate Cancer Cell DS7423 This compound PI3K_mTOR PI3K/mTOR Pathway DS7423->PI3K_mTOR inhibition Proliferation Cell Proliferation & Survival PI3K_mTOR->Proliferation HER2 HER2 PI3K_mTOR->HER2 feedback upregulation mGluR1 mGluR1 PI3K_mTOR->mGluR1 feedback upregulation PSMA PSMA PI3K_mTOR->PSMA feedback upregulation HER2->mGluR1 activates mGluR1->PSMA upregulates PSMA->HER2 upregulates

Caption: Resistance mechanism to this compound in PTEN wild-type cells.

Acquired_Resistance_to_DS7423_PTEN_Mutant cluster_cell PTEN-Mutant Prostate Cancer Cell (LNCaP) DS7423 This compound PI3K_mTOR PI3K/mTOR Pathway DS7423->PI3K_mTOR inhibition Proliferation Cell Proliferation & Survival PI3K_mTOR->Proliferation AR Androgen Receptor (AR) PI3K_mTOR->AR feedback upregulation HER3 HER3 PI3K_mTOR->HER3 feedback upregulation HER3->AR regulates

Caption: Resistance mechanism to this compound in PTEN-mutant cells.

Western_Blot_Workflow A Cell Treatment (this compound or DMSO) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: Experimental workflow for Western blot analysis.

References

role of HER2 and PSMA in DS-7423 resistance

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Investigating Resistance to DS-7423

Disclaimer: this compound is a dual inhibitor of PI3K and mTOR.[1][2][3][4][5] Research has shown that resistance to this agent in certain cancer models can involve the upregulation of HER2 and Prostate-Specific Membrane Antigen (PSMA).[6] This guide is intended for research professionals to address common questions and experimental challenges related to this resistance mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally bioavailable small molecule that functions as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[2][3][4][5] By inhibiting both PI3K and mTOR, this compound can block a critical signaling pathway that promotes cell growth, survival, and proliferation in cancer cells, potentially leading to apoptosis (programmed cell death).[2][4]

Q2: What is the established role of HER2 and PSMA in resistance to this compound?

In preclinical models of PTEN wild-type prostate cancer, treatment with this compound has been shown to induce the upregulation of HER2 (Human Epidermal Growth Factor Receptor 2), PSMA (Prostate-Specific Membrane Antigen), and mGluR1 (metabotropic glutamate receptor 1).[1][6] These three proteins appear to engage in a positive feedback loop that allows cancer cells to overcome the inhibitory effects of this compound.[1][6] Specifically, HER2 signaling contributes to the upregulation of PSMA, and the enzymatic activity of PSMA can, in turn, enhance HER2 expression through mGluR1 signaling.[6]

Q3: How do I know if my experimental cell line is developing resistance to this compound?

The primary indicator of drug resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value.[7] This means a higher concentration of this compound is required to inhibit the growth of the cells by 50% compared to the parental (non-resistant) cell line. An IC50 increase of 3- to 10-fold is often considered a benchmark for resistance.[7] This should be confirmed using a standardized cell viability assay.

Q4: Besides increased IC50, what molecular markers should I assess to confirm a HER2/PSMA-mediated resistance mechanism?

To confirm this specific resistance pathway, you should observe the following changes in your resistant cell lines compared to the sensitive parental lines after this compound treatment:

  • Increased HER2 expression: Both total HER2 protein levels and its phosphorylated (active) form (p-HER2) should be elevated.

  • Increased PSMA expression: PSMA (also known as FOLH1) protein and mRNA levels are expected to be higher.[1][6]

  • Sustained Downstream Signaling: Despite the presence of this compound, you may observe persistent activation of downstream survival pathways like MAPK/ERK, which can be driven by HER2.[8][9]

Q5: What is the functional role of PSMA in cancer signaling?

PSMA is a transmembrane protein with enzymatic functions, acting as a glutamate carboxypeptidase and folate hydrolase.[10][11][12] Its activity has been linked to several oncogenic signaling pathways, including the PI3K/AKT/mTOR pathway.[9][10][13] By generating glutamate, PSMA can activate mGluR1, which in turn promotes protumorigenic signaling.[6] PSMA can also influence cell survival by shifting signaling from the MAPK pathway towards the PI3K-AKT pathway.[9][14]

Troubleshooting Guides

Problem 1: My HER2-positive cells show a diminishing response or increased IC50 to this compound over time.

  • Possible Cause: Development of acquired resistance through the upregulation of a bypass signaling pathway involving PSMA.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the IC50 shift between your parental cell line and the suspected resistant line.[7]

    • Analyze Protein Expression: Use Western blotting to compare the expression levels of total HER2, phosphorylated HER2 (p-HER2), and PSMA in both parental and resistant cells, both with and without this compound treatment. An increase in these proteins in the resistant line is indicative of the feedback loop mechanism.[6]

    • Assess Pathway Activation: Check for reactivation of downstream signaling pathways. For example, even in the presence of this compound, the resistant cells might show sustained or increased phosphorylation of ERK (p-ERK), a key component of the MAPK pathway, which can be activated by HER2.

    • Test Combination Therapy: To functionally validate the resistance mechanism, treat the resistant cells with a combination of this compound and a HER2 inhibitor (e.g., Lapatinib). A synergistic effect, where the combination is more effective at inducing cell death than either drug alone, would support the role of HER2 in mediating resistance.[6]

Problem 2: I am not seeing a clear upregulation of PSMA in my this compound resistant cells.

  • Possible Cause 1: The resistance mechanism in your specific cell model may be independent of PSMA. Resistance to targeted therapies can be multifactorial and involve other mechanisms like alterations in the drug target or activation of different bypass pathways.[15][16]

  • Troubleshooting Steps:

    • Investigate other known resistance mechanisms to PI3K/mTOR inhibitors, such as mutations in PIK3CA or activation of other receptor tyrosine kinases (e.g., IGF-1R).[17][18]

    • Perform a broader phosphoproteomics or RNA-seq analysis to identify alternative signaling pathways that are activated in your resistant cells.

  • Possible Cause 2: The upregulation of PSMA might be transient or localized, making it difficult to detect with bulk cell lysate techniques like Western blotting.

  • Troubleshooting Steps:

    • Immunofluorescence/IHC: Use immunofluorescence (for cultured cells) or immunohistochemistry (for xenograft tissues) to visualize PSMA expression. This can reveal changes in protein localization or expression in specific subpopulations of cells.

    • Time-Course Experiment: Analyze PSMA mRNA (via RT-qPCR) and protein expression at multiple time points after this compound treatment to capture the dynamics of its upregulation.

Quantitative Data Summary

The following tables present hypothetical data illustrating the expected changes in experimental outcomes when comparing a sensitive parental cell line to a derived resistant cell line.

Table 1: IC50 Values for this compound

Cell Line Treatment IC50 (nM) Fold Change
Parental This compound 50 nM -

| Resistant | this compound | 550 nM | 11-fold |

Table 2: Relative Protein Expression in Response to this compound (100 nM)

Cell Line Target Protein Relative Expression (vs. Parental Untreated)
Parental p-AKT (Ser473) 0.2
p-HER2 (Tyr1221/1222) 1.1
PSMA 1.0
Resistant p-AKT (Ser473) 0.8
p-HER2 (Tyr1221/1222) 4.5

| | PSMA | 3.8 |

Experimental Protocols

1. Cell Viability (MTT) Assay to Determine IC50

  • Objective: To measure cell metabolic activity as an indicator of cell viability after drug treatment.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the drug dilutions. Include vehicle control (e.g., DMSO) wells.

    • Incubate the plate for 72 hours under standard culture conditions.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.

2. Western Blotting for Protein Expression

  • Objective: To detect and quantify changes in the expression and phosphorylation of HER2, PSMA, and downstream signaling proteins.

  • Methodology:

    • Culture parental and resistant cells and treat with this compound or vehicle for the desired time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-HER2, anti-p-HER2, anti-PSMA, anti-AKT, anti-p-AKT, anti-GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH.

Visualizations

HER2_Resistance_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm HER2 HER2 PSMA PSMA HER2->PSMA Upregulates Expression PI3K PI3K HER2->PI3K mGluR1 mGluR1 mGluR1->HER2 Upregulates Expression Glutamate Glutamate PSMA->Glutamate generates Glutamate->mGluR1 activates AKT AKT PI3K->AKT mTOR mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AKT->mTOR DS7423 This compound DS7423->PI3K DS7423->mTOR

Caption: HER2/PSMA positive feedback loop driving resistance to this compound.

Experimental_Workflow start Parental Cell Line (this compound Sensitive) step1 Chronic Exposure to Increasing Doses of this compound start->step1 step2 Establishment of Resistant Cell Line step1->step2 step3 Validation of Resistance step2->step3 step4a IC50 Determination (MTT Assay) step3->step4a Confirm Phenotype step4b Protein Analysis (Western Blot) step3->step4b Confirm Phenotype step5 Characterization of Mechanism step4a->step5 step4b->step5 step6a Assess HER2 & PSMA Expression Levels step5->step6a Investigate Mechanism step6b Test Combination Therapy (this compound + HER2i) step5->step6b Investigate Mechanism end Confirm HER2/PSMA- Mediated Resistance step6a->end step6b->end

Caption: Workflow for generating and validating a this compound resistant cell line.

Logical_Relationship DS7423 This compound Treatment PI3K_inhibition PI3K/mTOR Pathway Inhibition DS7423->PI3K_inhibition Stress Cellular Stress Response PI3K_inhibition->Stress Upregulation Upregulation of HER2 and PSMA Stress->Upregulation Feedback Positive Feedback Loop Upregulation->Feedback Bypass Bypass Signaling (e.g., MAPK) Upregulation->Bypass Feedback->Bypass Resistance Drug Resistance Bypass->Resistance

Caption: Logical flow from this compound treatment to acquired resistance.

References

Technical Support Center: Optimizing DS-7423 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DS-7423 in in vivo experimental settings. The information is structured to address common challenges and provide clear, actionable protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] By inhibiting both PI3K and mTOR kinases, this compound effectively blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival in many cancers.[1][2] This dual inhibition can lead to tumor cell apoptosis and the suppression of tumor growth.[3]

Q2: What are the common starting doses for this compound in mouse xenograft models?

A2: Based on published preclinical studies, daily oral administration of this compound has shown significant anti-tumor activity in a dose-dependent manner.[3] Efficacious doses in mouse xenograft models have been reported in the range of 3 mg/kg to 6 mg/kg per day.[4] However, the optimal dose will depend on the specific tumor model and the experimental goals. It is recommended to perform a dose-escalation study to determine the most effective and well-tolerated dose for your specific model.

Q3: What are the expected pharmacodynamic effects of this compound in vivo?

A3: The primary pharmacodynamic effect of this compound is the inhibition of the PI3K/mTOR signaling pathway in tumor tissue. This can be assessed by measuring the phosphorylation levels of downstream effector proteins. Key biomarkers include a reduction in the phosphorylation of AKT (at both Thr308 and Ser473) and ribosomal protein S6 (S6).[4][5] These markers can be measured by techniques such as Western blotting or immunohistochemistry on tumor lysates or sections.

Q4: What are the potential mechanisms of resistance to this compound?

A4: Preclinical studies have identified potential mechanisms of resistance to this compound. In PTEN wild-type prostate cancer models, resistance can be driven by the upregulation of HER2 and the PSMA/mGluR1 signaling pathway.[6][7][8][9] This suggests that combination therapies targeting these pathways may be a strategy to overcome resistance. Additionally, feedback mechanisms within the PI3K pathway, such as insulin-mediated reactivation, can also contribute to reduced efficacy.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with this compound and provides a logical workflow for troubleshooting.

Problem: Lack of In Vivo Efficacy (No significant tumor growth inhibition)

Possible Cause 1: Suboptimal Dosage or Formulation Issues

  • Question: Was the correct dose administered and was the formulation prepared correctly?

  • Troubleshooting Steps:

    • Verify Dosage Calculation: Double-check all calculations for dose preparation based on animal weight.

    • Assess Formulation: Ensure the vehicle used is appropriate for this compound and that the compound is fully solubilized. A common formulation for oral gavage is a suspension in a vehicle such as 0.5% methylcellulose. For some poorly soluble compounds, a solution using co-solvents like DMSO, PEG300, and Tween-80 in saline may be necessary.[12] Always visually inspect the formulation for precipitation before administration.

    • Confirm Administration Technique: Ensure proper oral gavage technique to guarantee the full dose is delivered to the stomach.[13][14][15][16][17]

Possible Cause 2: Insufficient Drug Exposure

  • Question: Is the drug being absorbed and reaching the tumor at sufficient concentrations?

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to measure the plasma concentration of this compound over time (e.g., Cmax, AUC).[18][19][20][21] This will confirm drug absorption and provide insights into its half-life in your animal model.

    • Pharmacodynamic (PD) Analysis: Collect tumor samples at various time points after dosing and analyze for target engagement. A significant reduction in p-AKT and/or p-S6 levels would indicate that the drug is reaching the tumor and inhibiting its target.[22]

Possible Cause 3: Intrinsic or Acquired Resistance of the Tumor Model

  • Question: Is the tumor model inherently resistant, or has it developed resistance to this compound?

  • Troubleshooting Steps:

    • In Vitro Sensitivity Testing: Confirm the sensitivity of your cancer cell line to this compound in vitro using cell viability assays.

    • Evaluate Resistance Pathways: Analyze tumor tissue for the expression of potential resistance markers, such as HER2 or components of the mGluR1 pathway, especially in PTEN wild-type models.[6][7][8][9]

    • Consider Combination Therapy: Based on the identified resistance mechanisms, consider combining this compound with other targeted agents. For example, in cases of HER2-driven resistance, co-administration with a HER2 inhibitor could be explored.

Problem: Adverse Events or Toxicity in Animals

Possible Cause 1: On-Target Side Effects of PI3K/mTOR Inhibition

  • Question: Are the observed side effects consistent with the known mechanism of this compound?

  • Troubleshooting Steps:

    • Monitor for Hyperglycemia: PI3K inhibitors are known to cause hyperglycemia due to their role in insulin signaling.[23][24][25][26] Monitor blood glucose levels regularly. If hyperglycemia is observed, consider dietary modifications (e.g., low-carbohydrate diet) or co-administration of glucose-lowering agents like metformin, as explored in preclinical models of PI3K inhibitor-induced hyperglycemia.[23]

    • Observe for Skin Rash: Skin rashes are another common side effect of this class of inhibitors. Monitor the animals' skin for any signs of rash or irritation.

    • General Health Monitoring: Regularly monitor animal weight, food and water intake, and overall behavior. A significant loss in body weight (e.g., >15-20%) may necessitate a dose reduction or a temporary halt in treatment.

Possible Cause 2: Formulation-Related Toxicity

  • Question: Could the vehicle used for drug delivery be causing the adverse effects?

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between drug- and vehicle-related toxicities.

    • Evaluate Vehicle Components: Some co-solvents, if used at high concentrations, can cause local irritation or systemic toxicity. If toxicity is observed in the vehicle control group, consider alternative, better-tolerated formulations.

Data Presentation

Table 1: In Vitro IC50 Values for this compound

KinaseIC50 (nM)Reference
PI3Kα15.6[3]
PI3Kβ1,143[3]
PI3Kγ249[3]
PI3Kδ262[3]
mTOR34.9[3]

Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelAnimal ModelDosing Regimen (Oral)Tumor Growth Inhibition (TGI)Reference
Ovarian Clear Cell (TOV-21G)Nude MiceDose-dependentSignificant, dose-dependent[3]
Ovarian Clear Cell (RMG-I)Nude MiceDose-dependentSignificant, dose-dependent[3]
Glioblastoma (U87)Nude MiceDose/schedule dependentSignificant reduction[4]
Glioblastoma Stem Cells (GSC11)Nude MiceDose/schedule dependentSignificant reduction[4]

Note: Specific TGI percentages are often not explicitly stated in a comparable format across publications. Researchers should refer to the primary literature for detailed tumor growth curves.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Mice

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water, or a solution of DMSO, PEG300, Tween-80, and saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study. Account for a slight overage to ensure sufficient volume for dosing all animals.

  • For a suspension (e.g., in methylcellulose):

    • Weigh the required amount of this compound powder and place it in a sterile tube.

    • Add a small amount of the vehicle to create a paste.

    • Gradually add the remaining vehicle while vortexing continuously to ensure a uniform suspension.

    • If necessary, sonicate the suspension for a short period to break up any aggregates.

  • For a solution (e.g., with co-solvents):

    • A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12]

    • First, dissolve the this compound powder in DMSO.

    • Add PEG300 and vortex until the solution is clear.

    • Add Tween-80 and vortex again.

    • Finally, add the saline and vortex thoroughly.

  • Storage and Handling:

    • Prepare the formulation fresh daily if possible.

    • Store at 4°C for short-term use, protected from light.

    • Always vortex the suspension or solution immediately before each administration to ensure homogeneity.

Protocol 2: In Vivo Xenograft Efficacy Study

Animal Model:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.

Procedure:

  • Cell Implantation:

    • Subcutaneously inject tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Dosing:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

    • Administer this compound or vehicle orally (by gavage) at the predetermined dose and schedule (e.g., daily).

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity as described in the troubleshooting guide.

  • Study Endpoint and Tissue Collection:

    • The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

    • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blotting for p-AKT, p-S6) or other downstream analyses.

Visualizations

PI3K_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 MDM2 MDM2 AKT->MDM2 Phosphorylates S6K S6K mTORC1->S6K Activates eIF4E eIF4E-BP mTORC1->eIF4E Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Promotes (when uninhibited) mTORC2->AKT Activates p53 p53 MDM2->p53 Inhibits (Degradation) Apoptosis Apoptosis p53->Apoptosis Induces DS7423 This compound DS7423->PI3K DS7423->mTORC1 DS7423->mTORC2

Caption: PI3K/mTOR signaling pathway and the points of inhibition by this compound.

Experimental_Workflow start Start: Tumor Cell Culture implantation Tumor Cell Implantation (Subcutaneous) start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Groups monitoring->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment efficacy_monitoring Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) treatment->efficacy_monitoring endpoint Study Endpoint efficacy_monitoring->endpoint tissue_collection Tissue Collection (Tumor, Plasma) endpoint->tissue_collection analysis Pharmacodynamic & Pharmacokinetic Analysis tissue_collection->analysis

Caption: General experimental workflow for an in vivo efficacy study with this compound.

Troubleshooting_Workflow start Problem: Lack of Efficacy check_dose Check Dosage & Formulation start->check_dose check_exposure Assess Drug Exposure (PK/PD) check_dose->check_exposure If dose/formulation is correct solution_dose Solution: Optimize Dose/Formulation check_dose->solution_dose If dose/formulation is incorrect check_resistance Investigate Resistance Mechanisms check_exposure->check_resistance If exposure is adequate solution_exposure Solution: Adjust Dosing Strategy check_exposure->solution_exposure If exposure is inadequate solution_resistance Solution: Consider Combination Therapy check_resistance->solution_resistance If resistance is identified

References

unexpected off-target effects of DS-7423

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DS-7423, a dual inhibitor of PI3K and mTOR. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential unexpected off-target effects of this compound and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally bioavailable small molecule that dually inhibits Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] It shows high potency against PI3Kα and mTOR.[3][4] By inhibiting this critical signaling pathway, this compound can lead to the apoptosis (programmed cell death) and growth inhibition of susceptible tumor cells.[1][2][5]

Q2: What are the known on-target and off-target kinase activities of this compound?

A2: The primary on-target activities of this compound are against PI3Kα and mTOR. However, it also inhibits other Class I PI3K isoforms, though at significantly lower potencies. The selectivity profile is crucial for interpreting experimental results, as effects may not be solely due to PI3Kα/mTOR inhibition.

Q3: Are there any unexpected downstream effects of this compound on other signaling pathways?

A3: Yes, one notable unexpected effect is the induction of TP53-dependent apoptosis. In preclinical studies, this compound treatment has been shown to decrease the phosphorylation of MDM2, a negative regulator of TP53.[6][7][8] This leads to an increase in TP53 levels and phosphorylation at Ser46, promoting the expression of pro-apoptotic genes like p53AIP1 and PUMA in cells with wild-type TP53.[3][6][7] Researchers should consider the TP53 status of their models, as it may influence cellular response to this compound.[3][6]

Q4: Can treatment with this compound lead to the activation of compensatory signaling pathways?

A4: Yes, this is a critical consideration. Cancer cells can develop resistance to PI3K/mTOR inhibitors by activating alternative survival pathways. In PTEN wild-type prostate cancer models, for instance, treatment with this compound can lead to the upregulation of HER2 and mGluR1.[9][10] Other pathways, such as those involving RSK3/4 and PIM kinases, have also been implicated in resistance to PI3K pathway inhibitors.[11][12][13] When experiments show a lack of efficacy, investigating these compensatory mechanisms is a key troubleshooting step.

Q5: What are the common adverse events observed in clinical trials that might indicate off-target effects?

A5: While many adverse events are extensions of the on-target PI3K/mTOR inhibition, their manifestation can be unexpected. Common events for this class of inhibitors include cutaneous adverse events (e.g., eczematous and morbilliform rashes)[14], gastrointestinal issues (like diarrhea), and metabolic dysregulation (such as hyperglycemia).[15][16] Of particular note for researchers is the potential for immunosuppression, which can lead to an increased risk of infections, including opportunistic infections like Pneumocystis pneumonia (PCP) and cytomegalovirus (CMV) reactivation.[16][17]

Data Summary

Table 1: In Vitro Kinase Inhibitory Profile of this compound
Target KinaseIC50 (nM)Target ClassNotes
PI3Kα15.6On-TargetPrimary target for anti-tumor activity.[3][4]
mTOR34.9On-TargetDual inhibition with PI3K is the intended mechanism.[3][4]
PI3Kγ249Off-Target~16-fold less potent than against PI3Kα.[3][4]
PI3Kδ262Off-Target~17-fold less potent than against PI3Kα.[3][4]
PI3Kβ1,143Off-TargetSignificantly less potent; ~73-fold weaker than PI3Kα.[3][4]

Troubleshooting Guides

Issue 1: Unexpected Cell Survival or Resistance to this compound In Vitro

Possible Cause: Activation of a compensatory signaling pathway. Prolonged inhibition of the PI3K/mTOR pathway can cause a feedback response, leading to the activation of other pro-survival signals.

Troubleshooting Steps:

  • Confirm Target Engagement: First, verify that this compound is effectively inhibiting its primary targets in your cell model. Perform a Western blot to check the phosphorylation status of downstream effectors like Akt (at Ser473 and Thr308) and S6 ribosomal protein (at Ser235/236). A significant reduction in phosphorylation indicates successful on-target activity.

  • Assess Compensatory Pathways: If target engagement is confirmed, investigate known resistance pathways.

    • HER2/mGluR1 Axis (especially in PTEN wild-type models): Probe for total and phosphorylated levels of HER2 via Western blot.[9]

    • MAPK Pathway: Check the phosphorylation status of ERK1/2 as a marker for MAPK pathway activation.

    • PIM/RSK Kinases: Evaluate the expression levels of PIM1, RSK3, and RSK4.[11][12]

  • Consider Combination Treatment: If a compensatory pathway is identified, consider a combination experiment. For example, if HER2 is upregulated, co-administering a HER2 inhibitor with this compound may restore sensitivity.[9]

G cluster_workflow Troubleshooting Workflow: Cell Resistance Start Unexpected Cell Survival with this compound Treatment CheckTarget Q: Is PI3K/mTOR pathway inhibited? (Check p-Akt, p-S6 via Western Blot) Start->CheckTarget InvestigateComp Investigate Compensatory Signaling Pathways (e.g., HER2, MAPK, PIM) CheckTarget->InvestigateComp  Yes   OptimizeDose Re-evaluate this compound Dose and Treatment Duration CheckTarget->OptimizeDose  No   CombineTx Consider Combination Therapy (e.g., this compound + HER2i) InvestigateComp->CombineTx OptimizeDose->CheckTarget End Sensitivity Restored CombineTx->End

Caption: Workflow for troubleshooting in vitro resistance to this compound.

Issue 2: Discrepancy in Apoptotic Response to this compound

Possible Cause: The TP53 status of the cell line. This compound can induce apoptosis through a TP53-dependent mechanism.[6][7] Cell lines with mutated or null TP53 may be less sensitive to this pro-apoptotic effect.

Troubleshooting Steps:

  • Verify TP53 Status: Confirm the TP53 mutational status of your cell lines through sequencing or by checking a reliable database (e.g., ATCC, COSMIC).

  • Assess TP53 Pathway Activation: In wild-type TP53 cells treated with this compound, perform a Western blot to analyze the expression of key proteins in the TP53 pathway.

    • Check for decreased phosphorylation of MDM2.

    • Check for increased total TP53 and phosphorylated TP53 (Ser46).

    • Probe for downstream apoptosis effectors like PUMA or cleaved PARP.[6][7]

  • Compare Cell Viability: Directly compare the IC50 values or apoptosis rates (e.g., via Annexin V staining) between TP53 wild-type and TP53 mutant cell lines after this compound treatment. A significant difference will suggest that the TP53 pathway is a key determinant of the response.

G DS7423 This compound PI3K_mTOR PI3K / mTOR DS7423->PI3K_mTOR inhibits Akt Akt PI3K_mTOR->Akt MDM2 p-MDM2 (Active) Akt->MDM2 TP53 TP53 MDM2->TP53 degrades pTP53 p-TP53 (Ser46) TP53->pTP53 phosphorylated Apoptosis Apoptosis (via PUMA, p53AIP1) pTP53->Apoptosis

Caption: this compound's unexpected induction of TP53-mediated apoptosis.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase. Specific components like the substrate and buffer conditions should be optimized for the kinase of interest.

  • Prepare Reagents:

    • Kinase Buffer: (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).

    • ATP/MgCl₂ Mix: Prepare a 2x stock solution to a final concentration of 10 mM MgCl₂ and 100 µM ATP.[18]

    • This compound Stock: Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and create a serial dilution series.

    • Recombinant Kinase and Substrate: Dilute the kinase and its specific substrate in kinase buffer to desired concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of serially diluted this compound to each well. Include DMSO-only wells as a negative control.

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 25 µL of the 2x ATP/MgCl₂ mix to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding an equal volume of a stop solution (e.g., containing EDTA) or by adding 6x SDS-PAGE loading dye for Western blot analysis.[18]

    • Detect substrate phosphorylation. This can be done using various methods:

      • Radiometric Assay: Using γ-³²P-ATP and measuring incorporation into the substrate.

      • Luminescence-based Assay: Using a commercial kit that measures the amount of ATP remaining after the reaction (e.g., ADP-Glo).

      • Western Blot: Using a phospho-specific antibody against the substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the inhibition data against the log of the inhibitor concentration and fit the curve using non-linear regression to determine the IC50 value.

References

Technical Support Center: DS-7423 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the dual PI3K/mTOR inhibitor, DS-7423. Our goal is to help you achieve consistent and reliable results in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally bioavailable, small-molecule inhibitor that dually targets Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] By inhibiting both PI3K and mTOR kinases, this compound can lead to the suppression of tumor cell growth and the induction of apoptosis in cancer cells where the PI3K/mTOR pathway is activated.[1][2]

Q2: What is the selectivity profile of this compound against different PI3K isoforms?

This compound exhibits the highest potency against PI3Kα.[3][4][5][6] Its inhibitory activity against other class I PI3K isoforms is significantly lower.[3][4][5][7]

Q3: In which types of cancer cell lines has this compound shown potent anti-tumor activity?

This compound has demonstrated significant anti-tumor effects in various cancer cell lines, particularly in ovarian clear cell adenocarcinoma (OCCA).[3][7] Studies have reported IC50 values of less than 75 nM across a panel of nine OCCA cell lines, irrespective of their PIK3CA mutation status.[3][5][7]

Q4: How does this compound induce apoptosis?

In cancer cells with wild-type TP53, this compound treatment has been shown to increase the phosphorylation of TP53 at Ser46.[3] This leads to the induction of genes that mediate TP53-dependent apoptosis, such as TP53AIP1 and PUMA.[3][4][5]

Quantitative Data Summary

For ease of reference and experimental planning, the following tables summarize key quantitative data for this compound.

Table 1: IC50 Values of this compound against PI3K Isoforms and mTOR

Target IC50 (nM)
PI3Kα 15.6[3][4][6][7]
PI3Kβ 1,143[3][4][6][7]
PI3Kγ 249[3][4][6][7]
PI3Kδ 262[3][4][6][7]

| mTOR | 34.9[3][4][6][7] |

Table 2: Reported IC50 Values of this compound in Ovarian Clear Cell Adenocarcinoma (OCCA) Cell Lines

Cell Line PIK3CA Mutation Status IC50 (nM)

| Panel of 9 OCCA Lines | Various | < 75[3][5][6][7] |

Visualized Pathways and Workflows

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Activates (Ser473) Proliferation Cell Growth & Survival S6K->Proliferation _4EBP1->Proliferation Inhibits (when active) DS7423_PI3K This compound DS7423_PI3K->PI3K DS7423_mTOR This compound DS7423_mTOR->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway with this compound inhibition points.

Troubleshooting Guide

Q1: My IC50 value for this compound is significantly higher than what is reported in the literature. What are the potential causes?

Several factors can contribute to this discrepancy. Consider the following:

  • Compound Integrity: Ensure the this compound powder was stored correctly (as per the manufacturer's instructions) and that the DMSO stock solution is fresh. Repeated freeze-thaw cycles can degrade the compound.

  • Cell Line Authenticity and Passage Number: Verify the identity of your cell line using short tandem repeat (STR) profiling. High-passage number cell lines can exhibit altered signaling and drug sensitivity.

  • Assay Conditions:

    • Cell Seeding Density: Inconsistent cell numbers can drastically affect results. Optimize seeding density to ensure cells are in the exponential growth phase during the experiment.

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound or activate parallel survival pathways. Consider reducing the serum concentration during drug treatment, but be aware this can also affect cell health.

    • ATP Concentration (for kinase assays): In cell-free kinase assays, the concentration of ATP can significantly impact the apparent IC50 value of an ATP-competitive inhibitor.[8]

  • Drug Incubation Time: Ensure the incubation time is sufficient for the drug to exert its effect. For proliferation assays, 72 hours is a common starting point.

Troubleshooting_IC50 cluster_solutions Potential Solutions Start Inconsistent IC50 Results CheckCompound Check Compound - Fresh stock? - Correct storage? Start->CheckCompound CheckCells Check Cell Line - STR profiled? - Low passage? Start->CheckCells CheckAssay Review Assay Protocol - Seeding density? - Incubation time? - Serum %? Start->CheckAssay ResultOK Results are now Consistent CheckCompound->ResultOK Sol_Compound Prepare fresh DMSO stock. Aliquot and store at -80°C. CheckCompound->Sol_Compound CheckCells->ResultOK Sol_Cells Use low-passage cells. Perform cell line authentication. CheckCells->Sol_Cells CheckReader Check Plate Reader - Correct filters? - Calibration? CheckAssay->CheckReader CheckAssay->ResultOK Sol_Assay Optimize seeding density. Titrate serum concentration. CheckAssay->Sol_Assay CheckReader->ResultOK

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Q2: I'm not observing the expected decrease in phosphorylation of AKT (Ser473) or S6 kinase in my Western blots after this compound treatment. Why might this be?

  • Insufficient Drug Concentration or Time: You may need to perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting the pathway in your specific cell line. Phosphorylation events can be transient. This compound has been shown to suppress phosphorylation of AKT and S6 at doses of 39–156 nM and higher.[5][7][9]

  • Rapid Pathway Reactivation: Feedback loops can lead to the reactivation of signaling pathways. For instance, mTORC1 inhibition can sometimes lead to a feedback activation of PI3K signaling.

  • Antibody Quality: Ensure your primary antibodies for p-AKT, p-S6, and their total protein counterparts are validated and working correctly. Run positive and negative controls if possible.

  • Lysate Preparation: Use phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins. Keep samples on ice throughout the preparation process.

Q3: My experimental replicates show high variability. How can I improve consistency?

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound and seeding cells. Use calibrated pipettes.

  • Cell Plating Uniformity: Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS. Ensure even cell distribution when seeding by gently swirling the plate.

  • Reagent Preparation: Prepare master mixes for drug dilutions and other reagents to minimize well-to-well variation.[10]

Experimental Protocols

Protocol 1: Cell Proliferation (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in growth medium. The final concentrations should bracket the expected IC50 value (e.g., 1 nM to 2500 nM). Include a DMSO-only vehicle control.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol outlines the steps to detect changes in protein phosphorylation following this compound treatment.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on an 8-12% SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[10]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental_Workflow cluster_assays 4. Assay Readout Start Start: Experimental Goal CellCulture 1. Seed Cells (e.g., 96-well or 6-well plates) Start->CellCulture Treatment 2. Treat with this compound (Dose-response / Time-course) CellCulture->Treatment Incubation 3. Incubate (e.g., 2-72 hours) Treatment->Incubation MTT Viability Assay (MTT) - Add MTT reagent - Solubilize - Read absorbance Incubation->MTT WB Western Blot - Lyse cells - Quantify protein - Run SDS-PAGE - Detect p-Proteins Incubation->WB Analysis 5. Data Analysis - Calculate IC50 - Quantify band intensity MTT->Analysis WB->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General experimental workflow for in vitro analysis of this compound.

References

Technical Support Center: DS-7423 and Feedback Loop Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of DS-7423, a dual PI3K/mTOR inhibitor. The focus is on understanding and investigating the activation of feedback signaling pathways, a critical aspect of acquired resistance to this class of drugs.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments investigating feedback loop activation following this compound treatment.

Problem Possible Cause Suggested Solution
No observable feedback activation (e.g., no increase in p-AKT or p-ERK after initial inhibition). 1. Suboptimal this compound concentration: The concentration may be too high, leading to broad cellular toxicity, or too low to effectively inhibit the primary pathway and induce feedback. 2. Incorrect time course: Feedback activation is a dynamic process. The selected time points for analysis may be too early or too late to capture the peak response. 3. Cell line-specific differences: The specific feedback mechanisms can vary significantly between different cancer cell lines, depending on their genetic background (e.g., PTEN status).[1][2] 4. Low protein expression: The baseline expression of the feedback pathway components (e.g., specific receptor tyrosine kinases) may be too low to detect an increase.1. Perform a dose-response experiment: Treat cells with a range of this compound concentrations (e.g., from 10 nM to 10 µM) to determine the optimal concentration that inhibits the PI3K/mTOR pathway without causing excessive cell death.[3] 2. Conduct a time-course experiment: Analyze protein lysates at multiple time points (e.g., 2, 6, 12, 24, and 48 hours) after this compound treatment to identify the window of feedback activation. Some feedback, like AKT re-phosphorylation, can occur after long-term inhibition.[4] 3. Characterize your cell line: Ensure you are aware of the mutational status of key genes in the PI3K pathway (e.g., PIK3CA, PTEN) for your chosen cell line, as this will influence the expected feedback loops.[1][2] 4. Use a more sensitive detection method or enrich for your protein of interest: Consider immunoprecipitation prior to western blotting if the target protein is of low abundance.
Inconsistent phosphorylation signals for feedback markers. 1. Issues with sample preparation: Inadequate lysis buffer, insufficient phosphatase and protease inhibitors, or variability in protein quantification can all lead to inconsistent results. 2. Antibody-related problems: The primary antibody may not be specific or sensitive enough, or the secondary antibody may be generating non-specific bands. 3. Cell culture conditions: Factors such as cell confluence, serum starvation conditions, and passage number can influence signaling pathways.1. Optimize your lysis protocol: Use a robust lysis buffer (e.g., RIPA buffer) supplemented with fresh phosphatase and protease inhibitors. Ensure accurate protein quantification using a reliable method (e.g., BCA assay). 2. Validate your antibodies: Use positive and negative controls to confirm the specificity of your antibodies. For phospho-specific antibodies, it is crucial to also probe for the total protein to normalize the signal.[5] 3. Standardize cell culture procedures: Ensure consistent cell seeding densities, serum starvation times, and use cells within a similar passage number range for all experiments.
Difficulty interpreting upregulation of Receptor Tyrosine Kinases (RTKs). 1. Transcriptional vs. post-transcriptional regulation: An increase in RTK protein levels may not always correlate with an increase in mRNA levels. 2. Multiple RTKs are upregulated: Inhibition of the PI3K/mTOR pathway can lead to the upregulation of several RTKs simultaneously, making it difficult to pinpoint the primary driver of resistance.[6]1. Perform both qPCR and Western blotting: This will allow you to determine if the upregulation is occurring at the transcriptional or post-transcriptional level. 2. Use a Receptor Tyrosine Kinase (RTK) array: This can provide a broader overview of which RTKs are being activated in response to this compound treatment.[7] Subsequently, you can use specific inhibitors for the identified RTKs in combination with this compound to assess their role in the feedback loop.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, dual inhibitor that targets both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[8][9] By inhibiting these two key kinases in the PI3K/mTOR signaling pathway, this compound can block cell growth, proliferation, and survival in cancer cells where this pathway is aberrantly activated.[8][9]

Q2: What are the known IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the specific isoform of PI3K and the kinase being targeted.

TargetIC50 (nM)
PI3Kα15.6[6][10]
PI3Kβ1,143[10]
PI3Kγ249[10]
PI3Kδ262[10]
mTOR34.9[6][10]

Q3: Why is it important to study feedback loops when using this compound?

A3: The PI3K/mTOR pathway is regulated by a complex network of negative feedback loops.[11][12] When this pathway is inhibited by drugs like this compound, these feedback mechanisms can be disrupted, leading to the compensatory activation of other pro-survival signaling pathways, such as the MAPK/ERK pathway or the upregulation of receptor tyrosine kinases (RTKs).[11][12][13] This feedback activation is a major mechanism of acquired resistance to PI3K/mTOR inhibitors.[11][13] Understanding the specific feedback loops in your experimental system is crucial for designing effective combination therapies.

Q4: What are the most common feedback pathways activated after this compound treatment?

A4: The most frequently observed feedback mechanisms include:

  • Activation of the MAPK/ERK pathway: Inhibition of mTORC1 can relieve its negative feedback on upstream signaling, leading to the activation of the Ras/Raf/MEK/ERK pathway.[11][12]

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of AKT can lead to the activation of FOXO transcription factors, which in turn drive the expression of various RTKs like HER3, IGF-1R, and insulin receptor.[6][11][13]

  • Re-activation of AKT: Long-term treatment with PI3K/mTOR inhibitors can sometimes lead to the re-phosphorylation and re-activation of AKT through various mechanisms, including feedback from other kinases.[4]

  • Specific feedback loops in certain contexts: For example, in PTEN wild-type prostate cancer models, this compound treatment can induce a positive feedback loop involving PSMA, mGluR1, and HER2.[1][2][3]

Q5: How can I experimentally confirm the activation of a feedback loop?

A5: A combination of molecular biology techniques is typically used:

  • Western Blotting: This is the most common method to detect changes in the phosphorylation status of key signaling proteins, such as an increase in p-ERK or p-AKT (at different time points), and the upregulation of total RTK protein levels.[11]

  • Quantitative PCR (qPCR): This technique is used to measure changes in the mRNA levels of genes encoding RTKs or other feedback pathway components, providing insight into whether the upregulation is transcriptionally regulated.[6]

  • Kinase Activity Assays: These assays can be used to directly measure the enzymatic activity of kinases involved in the feedback loop.

  • Combination Treatment Studies: To functionally validate the role of a feedback pathway in conferring resistance, you can combine this compound with an inhibitor of the suspected feedback pathway (e.g., a MEK inhibitor or an RTK inhibitor) and assess for synergistic effects on cell viability or tumor growth.[1][2]

Signaling Pathways and Experimental Workflows

To aid in the visualization of the complex signaling events and experimental designs discussed, the following diagrams are provided.

PI3K_mTOR_Feedback_Loop cluster_upstream Upstream Signaling cluster_PI3K_pathway PI3K/mTOR Pathway cluster_MAPK_pathway MAPK/ERK Pathway RTK RTK RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates FOXO FOXO (inactive) AKT->FOXO Inhibits FOXO_active FOXO (active) mTORC1->RTK S6K S6K mTORC1->S6K Activates S6K->RTK MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates DS7423 This compound DS7423->PI3K DS7423->mTORC1 FOXO_active->RTK Upregulates Transcription

Caption: PI3K/mTOR pathway and key feedback loops activated by this compound.

Western_Blot_Workflow start Treat cells with this compound (Time course & Dose response) lysis Cell Lysis (with phosphatase/protease inhibitors) start->lysis quant Protein Quantification (e.g., BCA assay) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF membrane sds->transfer block Blocking (e.g., 5% BSA or milk) transfer->block primary_ab Primary Antibody Incubation (e.g., p-AKT, p-ERK, total AKT, total ERK, RTKs) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

References

Technical Support Center: The Impact of PTEN Status on DS-7423 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the efficacy of DS-7423, a dual PI3K/mTOR inhibitor, in relation to the PTEN status of their cancer models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? this compound is a potent, orally available small molecule inhibitor that targets both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By inhibiting these two key nodes, this compound is designed to block the entire PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.

Q2: What is the role of PTEN in the PI3K/AKT/mTOR pathway? PTEN (Phosphatase and Tensin Homolog) is a tumor suppressor protein. Its primary function is to act as a phosphatase, removing a phosphate group from phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This action converts PIP3 back to phosphatidylinositol (4,5)-bisphosphate (PIP2), effectively shutting down the downstream signaling cascade that leads to the activation of AKT and mTOR. Loss or inactivation of PTEN results in the accumulation of PIP3 and constitutive activation of the pathway, promoting uncontrolled cell growth.[1]

Q3: What is the expected impact of PTEN status on this compound efficacy? Theoretically, cancer cells with PTEN loss (PTEN-null) are highly dependent on the PI3K/AKT/mTOR pathway for survival.[1] Therefore, it is expected that these cells would be highly sensitive to a dual PI3K/mTOR inhibitor like this compound. Conversely, cells with functional, wild-type PTEN (PTEN-wt) might be presumed to be less sensitive as the pathway is not constitutively active. However, experimental evidence reveals a more complex and often counterintuitive reality.

Q4: Why are my PTEN-wild-type (PTEN-wt) prostate cancer cells showing resistance to this compound? This is a documented and significant mechanism of resistance. In PTEN-wt prostate cancer models (e.g., CWR22 and 22RV1 cell lines), treatment with this compound induces a feedback loop that allows the cells to overcome the PI3K/mTOR blockade.[2][3] This resistance is driven by the upregulation of the tyrosine kinase receptor HER2, metabotropic glutamate receptor 1 (mGluR1), and prostate-specific membrane antigen (PSMA).[2][4] These three components enhance each other in a positive feedback mechanism, reactivating survival signaling and reducing the efficacy of this compound.[3][5]

Q5: What resistance mechanisms have been observed in PTEN-mutant or PTEN-null models treated with this compound? While PTEN-null cells are generally more reliant on the PI3K pathway, they can also develop resistance. In PTEN-mutant prostate cancer cells (e.g., LNCaP), treatment with this compound has been shown to cause an upregulation of the Androgen Receptor (AR) and HER3.[2][4][6] Additionally, PTEN-deficient tumors may develop resistance by shifting their dependency to specific PI3K isoforms, such as p110β, which may not be fully inhibited by all pan-PI3K inhibitors.[7]

Troubleshooting Experimental Results

Issue 1: My PTEN-wild-type cells are not responding to this compound treatment.

  • Possible Cause: Your cells are likely activating the HER2/mGluR1/PSMA resistance feedback loop.[3]

  • Troubleshooting Steps:

    • Confirm Upregulation: Use Western blot or qRT-PCR to check the expression levels of HER2, mGluR1 (gene name GRM1), and PSMA in your this compound-treated cells compared to vehicle-treated controls.[3]

    • Test Combination Therapy: The most effective way to overcome this resistance is through combination therapy. Perform a clonogenic survival assay or a cell viability assay combining this compound with either a HER2 inhibitor (e.g., lapatinib) or an mGluR1 inhibitor.[2][4] This combination has been shown to synergistically decrease cell survival and reduce tumor growth.[2]

Issue 2: The anti-tumor effect of this compound in my PTEN-null xenograft model is less than expected.

  • Possible Cause 1: The tumor may be upregulating compensatory signaling pathways, such as the Androgen Receptor (AR) or HER3 pathways.[6]

  • Troubleshooting Steps 1:

    • Analyze post-treatment tumor tissue via Western blot or immunohistochemistry for increased expression of AR and HER3.

    • Consider combination therapies targeting these upregulated proteins if they are present.

  • Possible Cause 2: The cancer cells may have a specific dependency on the p110β isoform of PI3K, which can mediate resistance in PTEN-deficient contexts.[7][8]

  • Troubleshooting Steps 2:

    • Confirm that this compound effectively inhibits p-AKT (a downstream marker of PI3K activity) in your model.

    • If p-AKT levels remain high, it may indicate isoform-specific resistance. While this compound is a pan-PI3K inhibitor, evaluating the efficacy of a specific p110β inhibitor could provide mechanistic insight.

Data Presentation

Table 1: Summary of Cellular Responses to this compound by PTEN Status in Prostate Cancer Models

PTEN StatusCell Line ExamplesObserved Response to Single-Agent this compoundKey Resistance MechanismRecommended Combination Therapy
Wild-Type CWR22, 22RV1Acquired ResistanceUpregulation of HER2, mGluR1, and PSMA in a positive feedback loop.[2][3]This compound + HER2 Inhibitor (e.g., Lapatinib) OR this compound + mGluR1 Inhibitor.[4]
Mutant/Null LNCaP, PC3Variable Sensitivity / Acquired ResistanceUpregulation of Androgen Receptor (AR) and HER3.[4][6]Further investigation needed; may involve AR or HER3 antagonists.

Table 2: Quantitative Upregulation of Resistance Markers in PTEN-wt Cells Treated with this compound

Cell LineProtein/GeneFold Increase Upon this compound TreatmentCitation
CWR22 HER24.5-fold[6]
PSMA3.4-fold[6]
22RV1 HER27.3-fold[6]
PSMA5.6-fold[6]

Experimental Protocols

Protocol 1: Western Blot for HER2 and p-AKT Expression

This protocol is for assessing the protein levels of key markers in the PI3K pathway and resistance mechanisms.

  • Cell Lysis:

    • Treat cells with this compound or vehicle control for the desired time (e.g., 48 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-50 µg) from each sample onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).[9]

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-HER2, anti-phospho-AKT Ser473, anti-total-AKT, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: Clonogenic Survival Assay for Combination Therapy

This assay determines the ability of single cells to form colonies after treatment, measuring long-term cell survival.[10][11]

  • Cell Plating:

    • Harvest a single-cell suspension using trypsin.

    • Count the cells accurately using a hemocytometer.

    • Plate a low, predetermined number of cells (e.g., 500-1000 cells/well) into 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.

  • Treatment:

    • Allow cells to attach for 18-24 hours.

    • Treat the cells with the following conditions (in triplicate): Vehicle Control, this compound alone, HER2/mGluR1 inhibitor alone, and the combination of this compound and the second inhibitor.

  • Incubation:

    • Incubate the plates for 7-14 days in a 37°C, 5% CO2 incubator.[12] Do not disturb the plates. Monitor for colony formation every few days.

  • Fixing and Staining:

    • When colonies in the control wells are visible and contain at least 50 cells, remove the media.[10]

    • Gently wash the wells with PBS.

    • Fix the colonies with a solution of methanol and acetic acid (e.g., for 5-10 minutes).[13]

    • Remove the fixation solution and stain with 0.5% crystal violet solution for at least 2 hours.[13]

  • Counting and Analysis:

    • Gently rinse the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (defined as a cluster of ≥50 cells) in each well.

    • Calculate the Surviving Fraction for each treatment relative to the vehicle control and compare the effects of single agents versus the combination.

Mandatory Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP2 P mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation DS7423_PI3K This compound DS7423_PI3K->PI3K DS7423_mTOR This compound DS7423_mTOR->mTOR

Caption: The PI3K/AKT/mTOR pathway with PTEN's role and this compound inhibition points.

Resistance_Loop DS7423 This compound (PI3K/mTOR Inhibition) HER2 HER2 Upregulation DS7423->HER2 mGluR1 mGluR1 Upregulation DS7423->mGluR1 PSMA PSMA Upregulation DS7423->PSMA HER2->PSMA enhances Resistance Treatment Resistance HER2->Resistance mGluR1->HER2 enhances mGluR1->Resistance PSMA->mGluR1 enhances PSMA->Resistance

Caption: Resistance feedback loop in PTEN-wt cells treated with this compound.

Troubleshooting_Workflow start Start Experiment with this compound check_pten Determine PTEN Status of Cancer Model start->check_pten pten_wt PTEN Wild-Type check_pten->pten_wt Wild-Type pten_null PTEN Null / Mutant check_pten->pten_null Null/Mutant observe_wt Observe Resistance? pten_wt->observe_wt observe_null Sub-optimal Efficacy? pten_null->observe_null success Expected Efficacy observe_wt->success No analyze_wt Analyze HER2, mGluR1, PSMA Expression observe_wt->analyze_wt Yes observe_null->success No analyze_null Analyze AR, HER3 Expression observe_null->analyze_null Yes combine_wt Test Combination Therapy (e.g., + Lapatinib) analyze_wt->combine_wt re_evaluate Re-evaluate Strategy analyze_null->re_evaluate

Caption: A logical workflow for troubleshooting this compound efficacy based on PTEN status.

References

Validation & Comparative

A Head-to-Head Comparison of DS-7423 and Rapamycin in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in oncology drug development. This guide provides a detailed comparison of two key inhibitors targeting this pathway: DS-7423, a novel dual PI3K/mTOR inhibitor, and rapamycin, a well-established mTORC1 inhibitor. We present a comprehensive analysis of their efficacy, mechanism of action, and supporting experimental data to inform preclinical research and development decisions.

At a Glance: Key Efficacy Data

A direct comparison of this compound and rapamycin in preclinical models of ovarian clear cell adenocarcinoma (OCCA) demonstrates the superior potency of the dual PI3K/mTOR inhibitor.

ParameterThis compoundRapamycinCell Lines TestedReference
In Vitro Efficacy (IC50)
Cell Proliferation20-75 nMIC50 not reached in 5 out of 9 cell lines at concentrations up to 2,560 nMOvarian Clear Cell Adenocarcinoma (OCCA) cell lines (OVMANA, SKOV3, OVTOKO, JHOC-7, RMG-I, etc.)[1]
In Vivo Efficacy
Tumor Growth SuppressionDose-dependent suppression of OCCA xenograft growth. More effective in tumors with high basal levels of p-Akt.Less effective than this compound in suppressing tumor growth.Ovarian Clear Cell Adenocarcinoma (OCCA) xenograft models (TOV-21G, RMG-I, ES-2)[1]

Delving Deeper: Mechanism of Action and Signaling Pathways

This compound and rapamycin exhibit distinct mechanisms of action within the PI3K/Akt/mTOR pathway, leading to different downstream effects and overall efficacy.

Rapamycin is an allosteric inhibitor of mTOR complex 1 (mTORC1). It binds to FKBP12, and this complex then binds to the FRB domain of mTOR, inhibiting its kinase activity. This leads to the dephosphorylation of downstream mTORC1 substrates like S6 kinase (S6K) and 4E-BP1, ultimately resulting in the inhibition of protein synthesis and cell cycle arrest. However, rapamycin does not directly inhibit mTOR complex 2 (mTORC2), which can lead to a feedback activation of Akt, a key survival kinase.

This compound , in contrast, is an ATP-competitive inhibitor that targets the kinase domains of both PI3K and mTOR (both mTORC1 and mTORC2). This dual inhibition not only blocks the downstream effects of mTORC1 but also prevents the feedback activation of Akt by inhibiting both PI3K and mTORC2. This comprehensive blockade of the PI3K/Akt/mTOR pathway is believed to contribute to its enhanced anti-tumor activity compared to rapamycin.

PI3K_mTOR_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival Akt->CellGrowth mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 S6K->CellGrowth FourEBP1->CellGrowth inhibition DS7423 This compound DS7423->PI3K DS7423->mTORC2 DS7423->mTORC1 Rapamycin Rapamycin Rapamycin->mTORC1 a Activation -> b Inhibition --|

Figure 1. PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

In Vitro Cell Proliferation (MTT) Assay

This protocol is used to assess the dose-dependent effect of this compound and rapamycin on the proliferation of cancer cell lines.

  • Cell Seeding: Plate cells in 96-well plates at a density of 3,000 to 5,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat cells with serial dilutions of this compound or rapamycin (e.g., 0 to 2,500 nM) and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using non-linear regression.

Western Blot Analysis

This protocol is used to determine the effect of this compound and rapamycin on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

  • Cell Lysis: Treat cells with the desired concentrations of this compound or rapamycin for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-S6 (Ser235/236), S6, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of this compound and rapamycin in a mouse model.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 OCCA cells (e.g., TOV-21G) into the flank of female nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Drug Administration: Randomize the mice into treatment groups and administer this compound (e.g., 3, 6, 12 mg/kg), rapamycin (e.g., 4 mg/kg), or vehicle control orally, once daily.

  • Tumor Measurement: Measure the tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the treatment for a specified period (e.g., 21 days) or until the tumors in the control group reach a predetermined size.

  • Data Analysis: Compare the tumor growth inhibition between the treatment groups.

Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy cluster_data_analysis Data Analysis & Comparison CellCulture Cell Line Culture (e.g., OCCA) MTT MTT Assay (Cell Proliferation) CellCulture->MTT WesternBlot Western Blot (Signaling Pathway Analysis) CellCulture->WesternBlot IC50 IC50 Calculation MTT->IC50 EfficacyComparison Efficacy Comparison WesternBlot->EfficacyComparison Mechanism Confirmation Xenograft Xenograft Model (e.g., Nude Mice) DrugAdmin Drug Administration (this compound vs. Rapamycin) Xenograft->DrugAdmin TumorMeasurement Tumor Growth Measurement DrugAdmin->TumorMeasurement TGI Tumor Growth Inhibition (TGI) Analysis TumorMeasurement->TGI IC50->EfficacyComparison TGI->EfficacyComparison

Figure 2. Preclinical Experimental Workflow.

Conclusion

The available preclinical data strongly indicate that this compound, a dual PI3K/mTOR inhibitor, demonstrates superior anti-proliferative efficacy compared to the mTORC1 inhibitor rapamycin in ovarian clear cell adenocarcinoma models. This enhanced efficacy is attributed to its comprehensive inhibition of the PI3K/Akt/mTOR signaling pathway, which prevents the feedback activation of Akt often observed with rapamycin treatment. For researchers and drug development professionals, this compound represents a promising therapeutic strategy that warrants further investigation in various oncology settings. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of these and other targeted therapies.

References

Combination Therapy of DS-7423 and mGluR1 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the strategic combination of agents to overcome resistance and enhance efficacy is a paramount area of investigation. This guide provides a comprehensive comparison of the dual PI3K/mTOR inhibitor, DS-7423, and metabotropic glutamate receptor 1 (mGluR1) inhibitors, with a focus on the scientific rationale and supporting experimental data for their combination, particularly in the context of PTEN wild-type prostate cancer.

Executive Summary

This compound is an orally bioavailable inhibitor of both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently hyperactivated in cancer.[1][2] mGluR1, a G-protein coupled receptor typically associated with neuronal signaling, has emerged as a relevant target in oncology, with its signaling implicated in cancer cell proliferation and survival.[3][4][5] Preclinical evidence has revealed a compelling synergy between this compound and mGluR1 inhibitors. Treatment with this compound can induce an adaptive response in cancer cells, leading to the upregulation of mGluR1. This upregulation presents a vulnerability that can be exploited by the co-administration of an mGluR1 inhibitor, resulting in enhanced anti-tumor activity.[6][7] This guide will delve into the mechanisms of action, present the available quantitative data on their combined efficacy, and provide detailed experimental protocols for the key assays cited.

Mechanism of Action: A Two-Pronged Attack

The combination of this compound and an mGluR1 inhibitor leverages a dual blockade of critical cancer signaling pathways.

This compound: As a dual inhibitor, this compound targets two key nodes in the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8][9][10][11][12] By inhibiting both PI3K and mTOR, this compound can lead to tumor cell apoptosis and a halt in growth.[1]

mGluR1 Inhibitors: Extracellular glutamate can activate mGluR1 on cancer cells, triggering downstream signaling cascades, including the MAPK and PI3K pathways, that promote cell proliferation and survival.[5] mGluR1 inhibitors block this activation, thereby dampening these pro-tumorigenic signals.[13]

The Synergy: In PTEN wild-type prostate cancer cells, inhibition of the PI3K/mTOR pathway by this compound leads to a compensatory upregulation of mGluR1. This creates a dependency on the glutamate signaling pathway for survival. The concurrent inhibition of mGluR1 negates this escape mechanism, leading to a more profound anti-cancer effect.[6][7]

Signaling Pathways and Experimental Workflow

The interplay between the PI3K/mTOR pathway and mGluR1 signaling is crucial to understanding the rationale for this combination therapy.

DS_7423_mGluR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates mGluR1 mGluR1 mGluR1->PI3K Glutamate Glutamate Glutamate->mGluR1 Binds AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream DS7423 This compound DS7423->mGluR1 Induces DS7423->PI3K Inhibits DS7423->mTOR Inhibits mGluR1i mGluR1 Inhibitor mGluR1i->mGluR1 Inhibits Upregulation Upregulation

Caption: Combined inhibition of PI3K/mTOR by this compound and mGluR1.

The following diagram illustrates a typical experimental workflow to evaluate the efficacy of this combination therapy.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Cancer Cell Lines (e.g., PTEN wild-type prostate) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Xenograft Model start->in_vivo cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) in_vitro->cell_viability western_blot Western Blot (p-AKT, p-S6, mGluR1) in_vitro->western_blot apoptosis Apoptosis Assay (e.g., Annexin V) in_vitro->apoptosis tumor_growth Tumor Growth Measurement in_vivo->tumor_growth ihc Immunohistochemistry (Ki-67, Cleaved Caspase-3) in_vivo->ihc data Data Analysis conclusion Conclusion data->conclusion cell_viability->data western_blot->data apoptosis->data tumor_growth->data ihc->data

Caption: A typical workflow for evaluating combination therapy.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its combination with mGluR1 inhibitors.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeIC50 (nM) for this compoundReference
Ovarian Clear Cell Adenocarcinoma (Multiple)Ovarian Cancer<75[14]
PIK3CA-mutant cellsVariousPreferential Growth Inhibition[15]
PTEN-deficient cellsVariousPreferential Growth Inhibition[15]

Table 2: In Vivo Efficacy of this compound and mGluR1 Inhibitor Combination

Cancer ModelTreatment GroupOutcomeReference
PTEN wild-type prostate cancer xenograftThis compound + mGluR1 inhibitorDecreased tumor growth[6][7]
PTEN wild-type prostate cancer xenograftThis compound monotherapyUpregulation of mGluR1[6][7]
Ovarian Clear Cell Adenocarcinoma xenograftThis compound monotherapyDose-dependent tumor growth suppression[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound and mGluR1 inhibitor combination therapy.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, an mGluR1 inhibitor, or the combination of both for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis
  • Cell Lysis: Treat cells with the respective inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-p-S6, anti-mGluR1, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (vehicle, this compound, mGluR1 inhibitor, combination).

  • Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage for this compound) at the predetermined doses and schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Alternatives and Comparative Assessment

While the combination of this compound and mGluR1 inhibitors shows promise, it is important to consider alternative therapeutic strategies for cancers with PI3K/mTOR pathway activation.

  • Other PI3K/mTOR inhibitors: A variety of PI3K, mTOR, and dual PI3K/mTOR inhibitors are in clinical development or approved for specific indications.[8] The choice of inhibitor may depend on the specific genetic alterations of the tumor.

  • Combination with other targeted agents: In PTEN-mutant prostate cancer, for instance, upregulation of the androgen receptor and HER3 is observed in response to this compound, suggesting different combination strategies for that context.[6][7]

  • Immunotherapy: The tumor microenvironment and immune landscape can influence the response to targeted therapies. Combining PI3K/mTOR inhibitors with immune checkpoint inhibitors is an area of active research.

The key advantage of the this compound and mGluR1 inhibitor combination appears to be its specific efficacy in PTEN wild-type tumors that develop a dependency on glutamate signaling as a resistance mechanism to PI3K/mTOR inhibition.

Conclusion

The combination of the dual PI3K/mTOR inhibitor this compound with an mGluR1 inhibitor represents a rational and promising therapeutic strategy, particularly for PTEN wild-type cancers that exhibit adaptive upregulation of mGluR1 signaling. The preclinical data strongly support the synergistic anti-tumor effects of this combination. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this approach in a clinical setting. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring and advancing this innovative combination therapy.

References

Validating Target Engagement of the Dual PI3K/mTOR Inhibitor DS-7423 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DS-7423, a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, with other selective PI3K/mTOR inhibitors.[1][2] We present available experimental data to support the validation of its target engagement in cellular contexts.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3] this compound is a potent inhibitor of this pathway, targeting both PI3K and mTOR kinases, which can lead to the induction of apoptosis and inhibition of tumor cell growth.[1][2]

The PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the key components of the PI3K/AKT/mTOR signaling pathway and the points of inhibition by dual PI3K/mTOR inhibitors like this compound.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibition S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) S6 S6 (Ribosomal Protein) S6K->S6 CellGrowth Cell Growth & Proliferation S6->CellGrowth Protein Synthesis EIF4EBP1->CellGrowth Translation Initiation Inhibitor This compound & Alternatives Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 1. Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
Comparative Analysis of PI3K/mTOR Inhibitors

Validating the target engagement of a drug in cells is crucial for understanding its mechanism of action and predicting its efficacy. For PI3K/mTOR inhibitors, this is often assessed by measuring the phosphorylation status of downstream effector proteins such as AKT and ribosomal protein S6 (S6). A reduction in the levels of phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6) indicates successful target engagement.

The following table summarizes the available in vitro potency data for this compound and two alternative PI3K/mTOR inhibitors, Copanlisib and Gedatolisib. It is important to note that this data is compiled from different studies and direct side-by-side comparisons in the same experimental setup are not publicly available.

Compound Target(s) IC50 (nM) Key Cellular Effects Reference
This compound PI3Kα / mTOR15.6 / 34.9Suppresses phosphorylation of AKT and S6.[4]
Copanlisib PI3Kα / PI3Kδ0.5 / 0.7Complete inhibition of PI3K-mediated AKT phosphorylation at 5 nM in ELT3 cells.[5][6]
PI3Kβ / PI3Kγ3.7 / 6.4[5][6]
Gedatolisib PI3Kα / mTOR0.4 / 1.6Prevents the phosphorylation of Akt at Thr308 with an IC50 of 8 nM in MDA-MB-361 cells. Rapidly inhibits Akt phosphorylation and reduces p70S6, p4EBP1, and pS6 levels.[7][8]
PI3Kγ5.4[7]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency. The presented cellular effects are based on Western blot analyses from the cited studies.

Experimental Protocols for Validating Target Engagement

Several robust methods can be employed to validate the target engagement of PI3K/mTOR inhibitors in a cellular context. Below are detailed protocols for three key experimental approaches.

Western Blotting for Phospho-AKT and Phospho-S6

Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including their phosphorylated forms.

a. Cell Lysis and Protein Quantification:

  • Culture cells to 70-80% confluency and treat with various concentrations of the inhibitor (e.g., this compound, Copanlisib, Gedatolisib) for a specified time (e.g., 2, 6, or 24 hours).

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

b. Gel Electrophoresis and Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phospho-AKT (e.g., Ser473), total AKT, phospho-S6 (e.g., Ser235/236), and total S6 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

d. Quantification:

  • Quantify the band intensities using image analysis software.

  • Normalize the phospho-protein signal to the total protein signal for each target to determine the relative level of phosphorylation.

In-Cell Western™ Assay

The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence-based technique performed in microplates, offering higher throughput than traditional Western blotting.[9]

a. Cell Seeding and Treatment:

  • Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Treat the cells with a dilution series of the inhibitor.

b. Fixation and Permeabilization:

  • Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

c. Immunostaining:

  • Block the cells with a suitable blocking buffer (e.g., Odyssey® Blocking Buffer) for 1.5 hours at room temperature.

  • Incubate the cells with primary antibodies against the target proteins (e.g., phospho-AKT and a normalization protein like GAPDH or Tubulin) overnight at 4°C.

  • Wash the cells with PBS containing 0.1% Tween 20.

  • Incubate the cells with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour at room temperature in the dark.

d. Imaging and Analysis:

  • Wash the cells.

  • Scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).

  • Quantify the fluorescence intensity for each well.

  • Normalize the target protein signal to the normalization protein signal to determine the relative protein levels.

Cellular Thermal Shift Assay (CETSA™)

CETSA™ is a powerful method to directly assess the binding of a drug to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[10][11]

a. Cell Treatment and Heating:

  • Treat cultured cells with the inhibitor or vehicle control.

  • Harvest the cells and resuspend them in a buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

b. Lysis and Separation:

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.

c. Protein Detection:

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein (PI3K or mTOR) remaining in the soluble fraction by Western blotting or other protein detection methods like ELISA or proximity extension assay (PEA).[12][13]

d. Data Analysis:

  • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.

  • A shift in the melting curve to a higher temperature in the presence of the drug indicates that the drug has bound to and stabilized the target protein, confirming target engagement.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a Western blot experiment to assess the inhibition of AKT and S6 phosphorylation.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Data Analysis CellCulture 1. Cell Culture & Treatment Lysis 2. Cell Lysis CellCulture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Protein Transfer to Membrane SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (p-AKT, AKT, p-S6, S6) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Signal Detection (ECL) SecondaryAb->Detection Imaging 10. Image Acquisition Detection->Imaging Analysis 11. Densitometry & Normalization Imaging->Analysis

Figure 2. Workflow for Western blot analysis of p-AKT and p-S6.

References

A Comparative Guide to PI3K Pathway Inhibition: DS-7423 vs. GDC-0941

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway: DS-7423 and GDC-0941 (Pictilisib). The information presented is collated from preclinical studies to support researchers in selecting the appropriate tool for their investigation of the PI3K/AKT/mTOR signaling cascade, a critical pathway in cancer cell growth, survival, and proliferation.

Mechanism of Action

This compound is a dual inhibitor, targeting both PI3K and the mammalian target of rapamycin (mTOR), a key downstream effector in the PI3K pathway.[1][2] This dual action allows for a more comprehensive blockade of the signaling cascade. This compound shows potent inhibition of PI3Kα and mTOR.[1][3]

GDC-0941 (Pictilisib) is a potent and selective pan-class I PI3K inhibitor, demonstrating strong inhibitory activity against all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). It functions as an ATP-competitive inhibitor, binding to the kinase domain of PI3K and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of downstream signaling.

Comparative Efficacy: In Vitro Data

The following tables summarize the in vitro inhibitory activities of this compound and GDC-0941 against PI3K isoforms and a panel of cancer cell lines. It is important to note that the data presented are compiled from separate studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.

Table 1: Inhibition of PI3K Isoforms (IC50, nM)

CompoundPI3KαPI3KβPI3KγPI3KδmTOR
This compound 15.6[1][3]1,143[1][3]249[1][3]262[1][3]34.9[1][3]
GDC-0941 333753Not Active

Table 2: Cell Proliferation Inhibition (IC50, nM) in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)GDC-0941 IC50 (nM)
OVISEOvarian Clear Cell Carcinoma<75[3]-
RMG-IOvarian Clear Cell Carcinoma<75[3]-
TOV-21GOvarian Clear Cell Carcinoma<75[3]-
ES-2Ovarian Clear Cell Carcinoma<75[3]-
JHOC-5Ovarian Clear Cell Carcinoma<75[3]-
JHOC-7Ovarian Clear Cell Carcinoma<75[3]-
JHOC-9Ovarian Clear Cell Carcinoma<75[3]-
OVMANAOvarian Clear Cell Carcinoma<75[3]-
OVSAYOOvarian Clear Cell Carcinoma<75[3]-

Note: Specific IC50 values for GDC-0941 in a broad panel of cell lines are not available in the provided search results for a direct comparison in this table format.

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activation Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation _4EBP1->Proliferation GDC0941 GDC-0941 GDC0941->PI3K Inhibition DS7423 This compound DS7423->PI3K Inhibition DS7423->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound and GDC-0941.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE Electrophoresis B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., p-AKT, total AKT) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

Caption: A generalized workflow for Western blot analysis of PI3K pathway proteins.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay (MTT) Workflow A 1. Seed cells in 96-well plate B 2. Treat with varying concentrations of inhibitor (this compound or GDC-0941) A->B C 3. Incubate for defined period (e.g., 72h) B->C D 4. Add MTT reagent C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance (e.g., at 570 nm) F->G H 8. Calculate IC50 values G->H

Caption: A typical workflow for determining cell viability using the MTT assay.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • PIP2 substrate

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

  • Test compounds (this compound, GDC-0941) dissolved in DMSO

  • 96-well assay plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or phosphocellulose paper and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, kinase buffer, and the diluted test compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction.

  • Detect the kinase activity. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure luminescence, which correlates with ADP production.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for PI3K Pathway Activation

Objective: To assess the effect of inhibitors on the phosphorylation status of key proteins in the PI3K pathway, such as AKT and S6 ribosomal protein.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds (this compound, GDC-0941)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6, anti-total S6)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound, GDC-0941, or DMSO for the desired time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability (MTT) Assay

Objective: To determine the effect of the inhibitors on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell lines

  • 96-well cell culture plates

  • Cell culture medium

  • Test compounds (this compound, GDC-0941)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound, GDC-0941, or DMSO (vehicle control).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

Both this compound and GDC-0941 are potent inhibitors of the PI3K pathway with distinct profiles. GDC-0941 is a pan-class I PI3K inhibitor, offering broad inhibition of this class of enzymes. In contrast, this compound provides a dual blockade of PI3Kα and mTOR, which may offer a more comprehensive shutdown of the pathway's downstream effects. The choice between these inhibitors will depend on the specific research question, the genetic background of the cancer model being studied, and whether targeting mTOR in addition to PI3K is desirable. The experimental protocols provided herein offer a starting point for the in-house evaluation of these compounds.

References

A Comparative Guide: The Synergistic Potential of Dual PI3K/mTOR Inhibition with Everolimus in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors with the mTOR inhibitor everolimus represents a promising, albeit complex, strategy in oncology. While no direct clinical or preclinical studies have been published on the specific combination of DS-7423 and everolimus, extensive research into combining other dual PI3K/mTOR inhibitors or PI3K inhibitors with everolimus provides a strong rationale for its potential efficacy. This guide synthesizes the available data to offer a comparative overview of this therapeutic approach, its underlying mechanisms, and its performance against alternative treatments.

Rationale for Combination Therapy: Overcoming Resistance

Everolimus, an allosteric inhibitor of mTOR complex 1 (mTORC1), has demonstrated clinical activity in various cancers.[1][2][3][4] However, its efficacy can be limited by a feedback loop that leads to the activation of AKT, a key downstream effector of PI3K. This reactivation of a critical survival pathway can contribute to therapeutic resistance. The addition of a PI3K inhibitor is hypothesized to abrogate this compensatory AKT activation, leading to a more profound and durable inhibition of the PI3K/AKT/mTOR signaling cascade and potentially enhanced anti-tumor activity. This compound, as a dual inhibitor of both PI3K and mTOR, offers the potential for a more comprehensive blockade of this pathway.[5]

Preclinical Evidence: A Case Study in Uveal Melanoma

A preclinical study in uveal melanoma cell lines and patient-derived xenografts (PDXs) investigated the combination of the PI3K inhibitor GDC0941 (pictilisib) with everolimus. The study revealed a strong synergistic effect, leading to a significant increase in apoptosis and enhanced tumor growth inhibition compared to either agent alone.

Key Findings:
  • Synergistic Inhibition of Cell Viability: The combination of GDC0941 and everolimus resulted in a greater reduction in cell viability across multiple uveal melanoma cell lines than either drug individually.

  • Induction of Apoptosis: The combination treatment led to a marked increase in cleaved PARP, a marker of apoptosis, in synergistic cell line models.

  • In Vivo Efficacy: In a patient-derived xenograft model of uveal melanoma, the combination of GDC0941 and everolimus resulted in significant tumor growth inhibition compared to the control and single-agent treatment groups.

GDC0941_Everolimus_In_Vivo_Efficacy cluster_0 Treatment Groups cluster_1 Tumor Growth Control Control High_Growth High Control->High_Growth Leads to Everolimus Everolimus Moderate_Inhibition Moderate Inhibition Everolimus->Moderate_Inhibition Results in GDC0941 GDC0941 GDC0941->Moderate_Inhibition Results in Combination Combination Strong_Inhibition Strong Inhibition Combination->Strong_Inhibition Achieves

In vivo response to GDC0941 and everolimus combination.

Clinical Evidence: A Phase Ib Study of Dactolisib and Everolimus

While direct clinical data for this compound with everolimus is unavailable, a phase Ib clinical trial (NCT01508104) evaluated the combination of another dual PI3K/mTOR inhibitor, dactolisib (BEZ235), with everolimus in patients with advanced solid malignancies. This study provides valuable insights into the potential safety and pharmacokinetic profile of such a combination.

Key Findings:
  • Tolerability: The combination of dactolisib and everolimus was associated with a range of toxicities, with the most common being fatigue, diarrhea, nausea, mucositis, and elevated liver enzymes.

  • Efficacy: The study reported limited efficacy, with no confirmed objective responses observed.

  • Pharmacokinetics: A significant drug-drug interaction was noted, with dactolisib increasing the systemic exposure of everolimus.

Comparison with Alternative Treatments

The choice of therapy for advanced cancers depends on the tumor type, prior treatments, and the patient's overall health. Below is a comparison of the dual PI3K/mTOR inhibitor and everolimus combination concept with established and emerging therapies for relevant cancer types.

Advanced Solid Tumors (Post-Progression)
Treatment ModalityMechanism of ActionReported Efficacy (Examples)Common Toxicities (Examples)
Dactolisib + Everolimus Dual PI3K/mTOR inhibition + mTORC1 inhibitionNo confirmed responses in a Phase Ib trial.[6][7]Fatigue, diarrhea, nausea, mucositis, elevated liver enzymes.[6][7]
Chemotherapy (e.g., Taxanes, Platinum agents) Cytotoxic; disrupts cell divisionVaries by tumor type and line of therapyMyelosuppression, neuropathy, nausea, fatigue
Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab) Blocks PD-1/PD-L1 to restore anti-tumor immunityVaries by tumor type and biomarker statusImmune-related adverse events (e.g., colitis, pneumonitis, dermatitis)
Targeted Therapies (Varies by mutation) Inhibits specific oncogenic drivers (e.g., EGFR, ALK, BRAF)Can be highly effective in biomarker-selected populationsVaries by target (e.g., rash, diarrhea, cardiotoxicity)
Metastatic Uveal Melanoma
Treatment ModalityMechanism of ActionReported Efficacy (Examples)Common Toxicities (Examples)
GDC0941 + Everolimus (Preclinical) PI3K inhibition + mTORC1 inhibitionSignificant tumor growth inhibition in PDX models.Not applicable (preclinical)
Tebentafusp Bispecific protein targeting gp100 on melanoma cells and CD3 on T cellsImproved overall survival compared to investigator's choice in HLA-A*02:01-positive patients.Cytokine release syndrome, rash, pyrexia, pruritus.
Immune Checkpoint Inhibitors (e.g., Ipilimumab, Nivolumab) CTLA-4 and PD-1 blockadeLimited efficacy as monotherapy; combination shows modest activity.Immune-related adverse events.
Liver-Directed Therapies (e.g., Chemoembolization, Radioembolization) Localized delivery of chemotherapy or radiation to liver metastasesPalliative; can control liver-dominant diseaseLiver toxicity, fatigue, abdominal pain
ER-Positive, HER2-Negative Breast Cancer (Post-Endocrine Therapy)
Treatment ModalityMechanism of ActionReported Efficacy (Examples)Common Toxicities (Examples)
Dual PI3K/mTORi + Everolimus (Conceptual) Dual PI3K/mTOR inhibition + mTORC1 inhibitionPreclinical rationale for overcoming endocrine resistanceExpected to be similar to dactolisib + everolimus
Everolimus + Exemestane mTORC1 inhibition + Aromatase inhibitionImproved progression-free survival compared to exemestane alone.Stomatitis, rash, fatigue, hyperglycemia, pneumonitis.
CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) + Fulvestrant Inhibit cell cycle progressionSignificantly improved progression-free and overall survival.Neutropenia, fatigue, nausea, diarrhea.
PI3Kα Inhibitor (Alpelisib) + Fulvestrant (for PIK3CA-mutated tumors) Selective inhibition of PI3KαImproved progression-free survival in PIK3CA-mutated patients.Hyperglycemia, rash, diarrhea.

Experimental Protocols

In Vitro Synergy Assessment (Based on GDC0941 + Everolimus Study)
  • Cell Lines: A panel of human uveal melanoma cell lines was used.

  • Drug Treatment: Cells were treated with a dose matrix of GDC0941 and everolimus for 72 hours.

  • Viability Assay: Cell viability was assessed using a resazurin-based assay.

  • Synergy Calculation: The Bliss independence model was used to calculate synergy scores. A score greater than 10 was considered synergistic.

  • Apoptosis Assay: Apoptosis was measured by flow cytometry for Annexin V and Propidium Iodide staining and by western blot for cleaved PARP.

In_Vitro_Synergy_Workflow Cell_Seeding Seed Uveal Melanoma Cell Lines Drug_Treatment Treat with Dose Matrix of GDC0941 and Everolimus Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay Assess Cell Viability (Resazurin Assay) Incubation->Viability_Assay Apoptosis_Assay Measure Apoptosis (Flow Cytometry, Western Blot) Incubation->Apoptosis_Assay Synergy_Calculation Calculate Synergy (Bliss Model) Viability_Assay->Synergy_Calculation

Workflow for in vitro synergy assessment.
Phase Ib Clinical Trial Protocol (Based on Dactolisib + Everolimus Study)
  • Patient Population: Patients with advanced solid malignancies for whom standard therapy did not exist or was no longer effective.

  • Study Design: Open-label, dose-escalation study using a standard 3+3 design.

  • Treatment: Dactolisib was administered orally once daily and everolimus was administered orally once daily in 28-day cycles.

  • Dose Escalation: The dose of dactolisib was escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD).

  • Assessments: Safety was monitored continuously. Tumor responses were evaluated every 8 weeks using RECIST 1.1. Pharmacokinetic blood samples were collected at specified time points.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound acts by inhibiting both PI3K and mTOR, while everolimus specifically inhibits mTORC1. The combination aims for a more complete shutdown of this pathway.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes mTORC2 mTORC2 mTORC2->AKT activates DS7423 This compound (Inhibits) DS7423->PI3K DS7423->mTORC1 DS7423->mTORC2 Everolimus Everolimus (Inhibits) Everolimus->mTORC1

PI3K/AKT/mTOR signaling pathway and points of inhibition.

Conclusion

The combination of a dual PI3K/mTOR inhibitor like this compound with everolimus holds a strong preclinical rationale for overcoming resistance to mTORC1 inhibition. However, clinical data from a similar combination suggest potential challenges with tolerability and limited efficacy in an unselected patient population. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination therapy. Furthermore, a direct comparison of this compound in combination with everolimus against standard-of-care and other emerging therapies in well-designed clinical trials is necessary to establish its therapeutic value.

References

A Head-to-Head Comparison of Dual PI3K/mTOR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. Dual PI3K/mTOR inhibitors, which simultaneously block two key nodes in this pathway, have emerged as a promising class of anti-cancer agents. This guide provides a head-to-head comparison of prominent dual PI3K/mTOR inhibitors, presenting key preclinical data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

The PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a complex network that integrates signals from various growth factors and nutrients to control essential cellular processes. The following diagram illustrates the core components of this pathway and the points of inhibition by dual PI3K/mTOR inhibitors.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activation Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor Dual PI3K/mTOR Inhibitors Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 1: Simplified PI3K/mTOR signaling pathway with points of dual inhibition.

In Vitro Performance: A Comparative Analysis

The in vitro potency of dual PI3K/mTOR inhibitors is a key indicator of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) of several prominent inhibitors across a panel of cancer cell lines.

Table 1: Comparative IC50 Values (nM) of Dual PI3K/mTOR Inhibitors in Glioblastoma Cell Lines

InhibitorU87MG (PTEN-mutant)
PF-04691502 90 - 170[1]
Gedatolisib (PF-05212384) 30 - 60[1]
GDC-0980 (Apitolisib) Time and dose-dependent cytotoxicity observed[2]
PI-103 Effective inhibition of PI3K/mTOR signaling[3]

Table 2: Comparative IC50 Values (nM) of Dual PI3K/mTOR Inhibitors in Breast Cancer Cell Lines

InhibitorMDA-MB-231 (Triple-Negative)MDA-MB-436 (Triple-Negative)BT20 (Triple-Negative)HCC1143 (Triple-Negative)
BEZ235 >1000[4]~100[4]>1000[4]>1000[4]
GSK2126458 (Omipalisib) ~100[4]<10[4]~100[4]~100[4]
Gedatolisib More potent than single-node inhibitors[5]More potent than single-node inhibitors[5]More potent than single-node inhibitors[5]More potent than single-node inhibitors[5]

Table 3: Comparative IC50 Values (nM) of Dual PI3K/mTOR Inhibitors in Lung Cancer Cell Lines

InhibitorA549 (KRAS-mutant)H460 (PIK3CA-mutant)
PI-103 Effective growth inhibition[6]More sensitive than A549[6]
Fisetin (dietary flavonoid) Dose-dependent inhibition of PI3K/mTOR signaling[7]Dose-dependent inhibition of PI3K/mTOR signaling[7]

Table 4: Biochemical IC50/Ki Values (nM) for Select Dual PI3K/mTOR Inhibitors

InhibitorPI3KαPI3KβPI3KδPI3KγmTOR
BEZ235 4[]75[]7[]5[]20.7[]
GDC-0980 (Apitolisib) -----
PF-04691502 1.8 (Ki)[9]2.1 (Ki)[9]1.6 (Ki)[9]1.9 (Ki)[9]16 (Ki)[9]
GSK2126458 (Omipalisib) 0.04[9]---0.18 (Ki, mTORC1)[9]
PI-103 2[9]-15[9]3[9]5.7[9]
SN202 3.2[9]--3.3[9]1.2[9]

In Vivo Efficacy: Preclinical Xenograft Models

The anti-tumor activity of dual PI3K/mTOR inhibitors has been evaluated in various preclinical xenograft models. The following table summarizes key findings from these in vivo studies.

Table 5: Comparative In Vivo Efficacy of Dual PI3K/mTOR Inhibitors

InhibitorCancer ModelDosing RegimenKey Efficacy FindingsReported Toxicity
BEZ235 N87 Gastric Cancer Xenograft20 and 40 mg/kg, dailySignificant anti-tumor effect.[10]Not specified.
BEZ235 H460 NSCLC XenograftNot specifiedEnhanced radiosensitivity.[11]Not specified.
BEZ235 Huh7R Hepatocellular Carcinoma XenograftNot specifiedInhibited tumor growth in combination with sorafenib.[12]Not specified.
Gedatolisib Ovarian Cancer Xenografts25 mg/kg/day, i.v. (intermittent)Broad-spectrum tumor growth stasis.[13]Not specified.
PF-04691502 Ovarian Cancer Xenografts10 mg/kg/day, p.o.Broad-spectrum tumor growth stasis.[13]Not specified.
PF-04691502 SKOV3 Ovarian & U87MG Glioblastoma XenograftsNot specifiedDose-dependent tumor growth inhibition up to 70%.[14]Generally well-tolerated.[14]
GDC-0980 (Apitolisib) 786-O Renal Cancer Xenograft0.3, 3, and 10 mg/kg, single oral doseDose-dependent decrease in pAkt.High incidence of grade 3-4 adverse effects in clinical trials.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.

Western Blot Analysis for PI3K/mTOR Pathway Activation

This protocol outlines the steps for assessing the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE Gel Electrophoresis B->C D Protein Transfer to Membrane (e.g., PVDF) C->D E Blocking (e.g., 5% non-fat milk) D->E F Primary Antibody Incubation (e.g., anti-p-AKT, anti-p-S6) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Figure 2: Workflow for Western Blot analysis.

Protocol:

  • Cell Lysis: Treat cells with dual PI3K/mTOR inhibitors at desired concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., AKT, S6K, 4E-BP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Cell Proliferation Assays (MTT/WST-1)

These colorimetric assays are used to assess the effect of inhibitors on cell viability and proliferation.

Proliferation_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Inhibitor A->B C Incubate (e.g., 72 hours) B->C D Add MTT or WST-1 Reagent C->D E Incubate (e.g., 2-4 hours) D->E F Add Solubilization Solution (for MTT) E->F MTT Assay G Measure Absorbance E->G WST-1 Assay F->G H Calculate Cell Viability G->H

Figure 3: General workflow for MTT and WST-1 proliferation assays.

MTT Assay Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Inhibitor Treatment: After 24 hours, treat the cells with a range of concentrations of the dual PI3K/mTOR inhibitor.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Caspase-3 Activity)

This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Caspase_Assay_Workflow A Induce Apoptosis (Treat with Inhibitor) B Cell Lysis A->B C Add Caspase-3 Substrate (e.g., DEVD-AFC) B->C D Incubate at 37°C C->D E Measure Fluorescence (Ex/Em = 400/505 nm) D->E F Quantify Caspase-3 Activity E->F

Figure 4: Workflow for a fluorometric caspase-3 activity assay.

Protocol:

  • Cell Treatment: Treat cells with the dual PI3K/mTOR inhibitor to induce apoptosis.

  • Cell Lysis: Lyse the cells using a provided lysis buffer.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., DEVD-AFC) to the cell lysate.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis: Quantify the fold-increase in caspase-3 activity compared to an untreated control.

Proliferation Marker Staining (Ki67 Immunohistochemistry)

This protocol describes the staining of the proliferation marker Ki67 in tumor tissue sections.

Ki67_IHC_Workflow A Deparaffinization & Rehydration B Antigen Retrieval A->B C Blocking B->C D Primary Antibody Incubation (anti-Ki67) C->D E Secondary Antibody Incubation D->E F Detection (e.g., DAB) E->F G Counterstaining (e.g., Hematoxylin) F->G H Dehydration & Mounting G->H I Microscopic Analysis H->I

Figure 5: Workflow for Ki67 immunohistochemistry.

Protocol:

  • Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tumor sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against Ki67 overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining using a DAB chromogen substrate.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

  • Analysis: Quantify the percentage of Ki67-positive cells by microscopic examination.

Conclusion

Dual PI3K/mTOR inhibitors represent a powerful class of targeted therapies with significant preclinical activity across a range of cancer types. This guide provides a comparative overview of several prominent inhibitors, highlighting differences in their in vitro potency and in vivo efficacy. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these agents. As the field continues to evolve, head-to-head comparisons will be crucial in identifying the most promising candidates for clinical development and ultimately, for improving patient outcomes.

References

Validating the Anti-Tumor Activity of DS-7423 in New Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of DS-7423, a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, with other relevant therapeutic alternatives. The information is supported by experimental data from preclinical studies to assist researchers in evaluating its potential in novel cancer models.

Introduction to this compound

This compound is an orally bioavailable small molecule that potently inhibits both PI3K and mTOR kinases, key components of a signaling pathway frequently dysregulated in cancer.[1][2] This dual inhibition is designed to overcome feedback loops that can limit the efficacy of single-target inhibitors. Activation of the PI3K/mTOR pathway is crucial for cell growth, proliferation, survival, and resistance to therapy, making it a prime target for cancer drug development.[1]

Mechanism of Action: The PI3K/mTOR Signaling Pathway

This compound exerts its anti-tumor effects by blocking the PI3K/AKT/mTOR signaling cascade. This pathway, when activated by growth factors, promotes cell survival and proliferation. This compound's dual inhibitory action on PI3K and mTOR leads to the suppression of downstream signaling, ultimately resulting in cell cycle arrest and apoptosis.[3]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Activates TP53 TP53 AKT->TP53 Inhibits (via MDM2) S6K S6K mTORC1->S6K Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth mTORC2->AKT Phosphorylates Apoptosis Apoptosis TP53->Apoptosis DS7423 This compound DS7423->PI3K Inhibits DS7423->mTORC1 Inhibits DS7423->mTORC2 Inhibits

Diagram 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Comparative In Vitro Anti-Tumor Activity

The following tables summarize the in vitro efficacy of this compound and other relevant PI3K/mTOR inhibitors across various cancer cell lines.

Table 1: Inhibitory Activity (IC50) of this compound against PI3K Isoforms and mTOR

TargetIC50 (nM)
PI3Kα15.6
PI3Kβ1,143
PI3Kγ249
PI3Kδ262
mTOR34.9

Table 2: Comparative Cell Proliferation Inhibition (IC50) of this compound and Rapamycin in Ovarian Clear Cell Adenocarcinoma (OCCA) Cell Lines

Cell LineThis compound IC50 (nM)Rapamycin IC50 (nM)
OVMANA<75[4]>2,560[4]
SKOV3<75[4]>2,560[4]
OVTOKO<75[4]>2,560[4]
JHOC-7<75[4]>2,560[4]
RMG-I<75[4]>2,560[4]
OVISE20-75[4]>2,560[4]
TOV-21G20-75[4]Not Reported
ES-220-75[4]Not Reported
JHOC-920-75[4]Not Reported

Note: Direct comparative studies of this compound against other dual PI3K/mTOR inhibitors like gedatolisib, voxtalisib, dactolisib, and omipalisib in the same experimental setting are limited in publicly available literature. The following table presents data for these inhibitors from separate studies for contextual comparison.

Table 3: In Vitro Activity of Other Dual PI3K/mTOR Inhibitors in Various Cancer Models

CompoundCancer TypeCell LineIC50 (nM)Reference
GedatolisibBreast CancerMCF7~12 (GR50)[Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models]
VoxtalisibGlioblastomaU87MGNot Reported[Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma]
Dactolisib (BEZ235)GlioblastomaU8717[PI3K–mTOR Pathway Inhibition Exhibits Efficacy Against High-grade Glioma in Clinically Relevant Mouse Models]
Omipalisib (GSK2126458)Various Solid TumorsNot SpecifiedNot Reported[First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies]

In Vivo Anti-Tumor Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models.

Table 4: In Vivo Efficacy of this compound in Ovarian Clear Cell Adenocarcinoma Xenograft Models

Xenograft ModelTreatmentDosing ScheduleTumor Growth InhibitionReference
TOV-21GThis compoundOral, dailyDose-dependent suppression[4]
RMG-IThis compoundOral, dailyDose-dependent suppression[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound in new cancer models.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of PI3K/mTOR inhibitors on cancer cell lines.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plates B Treat with varying concentrations of this compound or comparator drugs A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO or SDS-HCl) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Diagram 2: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or comparator compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Western Blot Analysis

This protocol is for assessing the inhibition of the PI3K/mTOR signaling pathway.

Protocol:

  • Cell Lysis: Treat cells with this compound or comparator drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-S6, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Workflow A Subcutaneously inject cancer cells into immunocompromised mice B Allow tumors to reach a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer this compound or vehicle control (e.g., oral gavage, daily) C->D E Monitor tumor volume and body weight twice weekly D->E F Euthanize mice when tumors reach predefined endpoint E->F G Excise tumors for further analysis (e.g., Western blot, IHC) F->G

Diagram 3: General workflow for an in vivo subcutaneous xenograft study.

Protocol:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice a week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach the maximum allowed size.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for p-AKT and p-S6) or histological examination.

Conclusion

This compound demonstrates potent anti-tumor activity in preclinical models of ovarian clear cell adenocarcinoma, warranting further investigation in other cancer types. This guide provides the necessary information and protocols for researchers to validate the efficacy of this compound in new cancer models and compare its performance against other PI3K/mTOR pathway inhibitors. The provided data and methodologies will aid in the design of robust experiments to further elucidate the therapeutic potential of this dual inhibitor.

References

Safety Operating Guide

Personal protective equipment for handling DS-7423

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for the potent dual PI3K/mTOR inhibitor, DS-7423. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment. As this compound is a potent investigational compound, all handling activities must be conducted with the utmost care and within a controlled setting.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and its classification as a hazardous drug, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or accidental ingestion. The following table outlines the required PPE for handling this compound.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Dedicated, certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE). - Disposable, solid-front gown with tight-fitting cuffs. - Double-gloving with chemotherapy-rated gloves (ASTM D6978). Change outer gloves frequently. - NIOSH-approved N95 or higher respirator. - Full-face shield and safety glasses with side shields. - Disposable shoe covers.
Reconstitution and Dilution (Liquid Handling) - Certified Class II Biological Safety Cabinet (BSC) or fume hood. - Disposable, solid-front gown with tight-fitting cuffs. - Double-gloving with chemotherapy-rated gloves. - Safety glasses with side shields. A face shield is recommended if there is a splash risk. - Disposable shoe covers.
General Laboratory Use - Laboratory coat. - Single pair of nitrile gloves. - Safety glasses.

Operational Plan: Safe Handling and Storage

2.1. Engineering Controls:

  • All handling of powdered this compound must be performed in a certified containment system, such as a Class II BSC or a CVE, to minimize aerosolization and exposure.

  • Liquid handling should be conducted in a BSC or a chemical fume hood.

2.2. Handling Procedures:

  • Weighing: Use a dedicated, contained balance. Tare a sealable container before adding the compound to avoid contamination of the balance.

  • Reconstitution: Slowly add the solvent to the vial containing this compound to avoid splashing. Ensure the vial is securely capped and vortex gently to dissolve.

  • General Handling: Always handle this compound as a potent compound. Avoid creating dust or aerosols. After handling, thoroughly decontaminate the work area and all equipment.

2.3. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • For long-term storage, it is recommended to store the compound at -20°C.

  • Store in a designated, secure area for potent compounds, away from incompatible materials.

Disposal Plan

This compound and all contaminated materials must be disposed of as hazardous waste.

  • Solid Waste: All disposable PPE (gowns, gloves, shoe covers, respirator), contaminated wipes, and empty vials should be placed in a clearly labeled, sealed hazardous waste container designated for "Trace Chemotherapy Waste" or "Cytotoxic Waste."

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for chemotherapy waste.

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated using a suitable deactivating agent, followed by cleaning with a detergent and then water.

Experimental Protocols: Inhibition of PI3K/mTOR Signaling

This compound is a potent inhibitor of both PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin). The following is a generalized workflow for an in vitro experiment to assess its activity.

Workflow for In Vitro Kinase Assay:

cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution mix Mix Enzyme, Substrate, and this compound prep_compound->mix prep_enzyme Prepare PI3K/mTOR Enzyme prep_enzyme->mix prep_substrate Prepare Substrate prep_substrate->mix prep_atp Prepare ATP initiate Initiate Reaction with ATP prep_atp->initiate mix->initiate incubate Incubate at 37°C initiate->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_signal Read Signal (e.g., Luminescence) add_detection->read_signal calculate_inhibition Calculate % Inhibition read_signal->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Workflow for determining the in vitro inhibitory activity of this compound.

Signaling Pathway

This compound dually inhibits the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Proliferation S6K->Proliferation Growth Cell Growth EIF4EBP1->Growth Inhibition leads to protein synthesis DS7423 This compound DS7423->PI3K Inhibits DS7423->mTORC1 Inhibits

This compound inhibits the PI3K/mTOR signaling pathway at two key nodes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.